molecular formula C16H30N2Sn B1310245 4-(Tributylstannyl)pyridazine CAS No. 194865-89-9

4-(Tributylstannyl)pyridazine

Cat. No.: B1310245
CAS No.: 194865-89-9
M. Wt: 369.1 g/mol
InChI Key: UDLLSOQWYYRFPP-UHFFFAOYSA-N
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Description

4-(Tributylstannyl)pyridazine is a useful research compound. Its molecular formula is C16H30N2Sn and its molecular weight is 369.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl(pyridazin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLLSOQWYYRFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423353
Record name 4-(Tributylstannyl)pyridazine
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Molecular Weight

369.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194865-89-9
Record name 4-(Tributylstannyl)pyridazine
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Record name 4-(tributylstannyl)pyridazine
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Tributylstannyl)pyridazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-(Tributylstannyl)pyridazine is a heterocyclic organotin compound that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from the presence of the tributyltin moiety, which allows for palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This reaction enables the formation of carbon-carbon bonds, facilitating the introduction of the pyridazine core into a wide array of molecular scaffolds. The pyridazine ring itself is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is readily available, specific experimental values for properties such as melting and boiling points are not extensively reported in the literature; therefore, data for structurally related compounds are provided for reference.

PropertyValueReference
CAS Number 194865-89-9
Molecular Formula C₁₆H₃₀N₂Sn
Molecular Weight 369.13 g/mol
Physical Form Solid
Synonyms (Pyridazin-4-yl)tributylstannane, 4-(Tributylstannyl)-1,2-diazine
Boiling Point Not available for this compound. For the related 2-(tributylstannyl)pyrazine: 130 °C at 1 mmHg.
Melting Point Not available for this compound.
Density Not available for this compound. For the related 2-(tributylstannyl)pyrazine: 1.1706 g/mL at 25 °C.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

Hazard StatementDescription
H301Toxic if swallowed.
H319Causes serious eye irritation.
H410Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocols

General Synthesis of this compound

Reaction: Halopyridazine + (Bu₃Sn)₂ → this compound

Materials:

  • 4-Halopyridazine (e.g., 4-chloropyridazine or 4-bromopyridazine)

  • Hexabutylditin ((Bu₃Sn)₂)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Anhydrous and degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the 4-halopyridazine (1 equivalent) and the palladium catalyst (e.g., 0.05 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add hexabutylditin (1.1 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Stille Cross-Coupling Reaction using this compound

This compound is an excellent substrate for Stille cross-coupling reactions, enabling the synthesis of 4-substituted pyridazines.

Reaction: this compound + R-X → 4-R-pyridazine

Materials:

  • This compound (1 equivalent)

  • Organic halide or triflate (R-X) (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Co-catalyst/additive (e.g., CuI, CsF) - optional, but often improves yields

  • Anhydrous and degassed solvent (e.g., DMF, toluene, or dioxane)

  • Inert atmosphere

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the organic halide/triflate, the palladium catalyst, and any co-catalyst/additive.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is typically diluted with a suitable solvent (e.g., ethyl acetate) and washed with an aqueous solution of potassium fluoride (to remove tin byproducts) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 4-substituted pyridazine.

Applications in Drug Development

The pyridazine scaffold is a key feature in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] this compound serves as a crucial intermediate for the synthesis of novel pyridazine-containing drug candidates.

Key Therapeutic Areas:

  • Oncology: Pyridazine derivatives have been investigated as inhibitors of various kinases, such as PIM kinases, which are implicated in cancer cell proliferation and survival.[4] They are also found in compounds targeting glutaminase 1 (GLS1) and bromodomain-containing proteins (BRD), which are involved in tumor metabolism and epigenetic regulation, respectively.[5]

  • Inflammation: Certain pyridazinone derivatives have shown potent anti-inflammatory effects by modulating key inflammatory pathways, including the inhibition of thromboxane A2 (TxA2) production and the reduction of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) signaling.[6]

  • Cardiovascular Disease: Some pyridazin-3-one derivatives have been designed and synthesized as vasorelaxant agents, showing potential for the treatment of hypertension through the modulation of endothelial nitric oxide synthase (eNOS).[7]

Visualizations

The following diagrams illustrate the general synthetic utility and a potential biological signaling pathway relevant to the pyridazine core.

G cluster_synthesis General Synthesis Workflow cluster_coupling Stille Cross-Coupling Application 4-Halopyridazine 4-Halopyridazine Stannylation Stannylation Reaction 4-Halopyridazine->Stannylation Hexabutylditin Hexabutylditin Hexabutylditin->Stannylation Pd_Catalyst_Syn Pd(0) Catalyst Pd_Catalyst_Syn->Stannylation 4-Tributylstannyl-pyridazine This compound Stannylation->4-Tributylstannyl-pyridazine Stille_Coupling Stille Coupling 4-Tributylstannyl-pyridazine->Stille_Coupling Organic_Halide Organic Halide (R-X) Organic_Halide->Stille_Coupling Pd_Catalyst_Coup Pd(0) Catalyst Pd_Catalyst_Coup->Stille_Coupling Substituted_Pyridazine 4-Substituted Pyridazine (Drug Precursor) Stille_Coupling->Substituted_Pyridazine G cluster_pathway Generalized Signaling Pathway for Pyridazine-based Kinase Inhibitors Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PIM_Kinase PIM Kinase Receptor_Tyrosine_Kinase->PIM_Kinase Activation Downstream_Effectors Downstream Effectors (e.g., BAD, c-Myc) PIM_Kinase->Downstream_Effectors Phosphorylation Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation_Survival Pyridazine_Inhibitor Pyridazine-based PIM Kinase Inhibitor Pyridazine_Inhibitor->PIM_Kinase Inhibition

References

A Technical Guide to 4-(Tributylstannyl)pyridazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of 4-(Tributylstannyl)pyridazine, a compound of interest in synthetic chemistry and potentially in drug discovery. The following sections detail its fundamental chemical properties and provide a conceptual framework for its experimental investigation.

Core Chemical Data

The essential physicochemical properties of this compound are summarized below. This data is fundamental for any experimental work, including reaction stoichiometry, analytical characterization, and formulation.

PropertyValueSource
Molecular Formula C16H30N2Sn[1]
Molecular Weight 369.13 g/mol [1][2]
CAS Number 194865-89-9[1][2]
Synonyms (Pyridazin-4-yl)tributylstannane, 4-(Tributylstannyl)-1,2-diazine[1][2]

Conceptual Experimental Workflow

While specific experimental protocols for this compound are proprietary or found within specialized scientific literature, a general workflow for the characterization and application of such a compound is presented below. This diagram illustrates a logical progression from initial synthesis to potential application.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_application Application & Further Studies synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) purification->nmr ms Mass Spectrometry (MS) purification->ms purity_analysis Purity Assessment (e.g., HPLC, GC) purification->purity_analysis cross_coupling Cross-Coupling Reactions (e.g., Stille Coupling) purity_analysis->cross_coupling biological_screening Biological Activity Screening cross_coupling->biological_screening

Conceptual workflow for the synthesis and characterization of this compound.

Methodological Considerations

Detailed experimental protocols for the synthesis and application of organotin compounds like this compound are typically found in peer-reviewed scientific journals and patents. The synthesis would likely involve the reaction of a suitable pyridazine precursor with a tributyltin reagent.

Characterization techniques are crucial for confirming the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be used to confirm the organic structure, while ¹¹⁹Sn NMR would be essential for verifying the presence and chemical environment of the tin atom.

  • Mass Spectrometry (MS) : This would be used to determine the molecular weight and isotopic distribution, confirming the elemental composition.

  • Chromatography : Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be employed to assess the purity of the compound.

In terms of applications, organostannanes are well-known as versatile intermediates in organic synthesis, particularly in Stille cross-coupling reactions to form new carbon-carbon bonds. In the context of drug development, the pyridazine moiety is a known pharmacophore, and its derivatives could be synthesized using this compound as a building block for subsequent biological screening.

Due to the toxicity of organotin compounds, appropriate safety precautions, including handling in a well-ventilated fume hood and using personal protective equipment, are mandatory.[2]

References

An In-depth Technical Guide to the Synthesis of (Pyridazin-4-yl)tributylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Pyridazin-4-yl)tributylstannane is an organotin reagent that holds significant potential as a versatile intermediate in cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of the pyridazin-4-yl moiety into a wide range of organic molecules. The pyridazine core is a prominent scaffold in numerous biologically active compounds, making its derivatives, including stannanes, highly sought after in drug discovery programs. This guide will focus on two primary synthetic strategies: Metal-Halogen Exchange and Palladium-Catalyzed Stannylation.

Synthetic Methodologies

Two principal retrosynthetic pathways are proposed for the synthesis of (Pyridazin-4-yl)tributylstannane, starting from readily available pyridazine precursors.

Metal-Halogen Exchange

This is arguably the most direct and widely applicable method for the synthesis of arylstannanes from the corresponding aryl halides. The strategy involves the reaction of a 4-halopyridazine with an organolithium reagent to form a highly reactive pyridazin-4-yllithium intermediate, which is then quenched with tributyltin chloride.

Logical Workflow for Metal-Halogen Exchange:

4-Halopyridazine 4-Halopyridazine Pyridazin-4-yllithium Pyridazin-4-yllithium 4-Halopyridazine->Pyridazin-4-yllithium Metal-Halogen Exchange Organolithium Reagent (e.g., n-BuLi) Organolithium Reagent (e.g., n-BuLi) Organolithium Reagent (e.g., n-BuLi)->Pyridazin-4-yllithium (Pyridazin-4-yl)tributylstannane (Pyridazin-4-yl)tributylstannane Pyridazin-4-yllithium->(Pyridazin-4-yl)tributylstannane Quenching Tributyltin Chloride Tributyltin Chloride Tributyltin Chloride->(Pyridazin-4-yl)tributylstannane

Caption: Metal-Halogen Exchange pathway for (Pyridazin-4-yl)tributylstannane synthesis.

Experimental Protocol (Proposed):

A solution of 4-halopyridazine (e.g., 4-iodopyridazine or 4-bromopyridazine) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether would be cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen). To this solution, a stoichiometric amount of an organolithium reagent, most commonly n-butyllithium (n-BuLi) in hexanes, would be added dropwise. The reaction mixture would be stirred at this temperature for a short period (e.g., 30-60 minutes) to ensure complete metal-halogen exchange and formation of the pyridazin-4-yllithium intermediate. Subsequently, a solution of tributyltin chloride in the same anhydrous solvent would be added to the reaction mixture. The reaction would then be allowed to slowly warm to room temperature and stirred for several hours or overnight.

The workup would likely involve quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers would be washed with brine, dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. Purification of the crude product would likely be achieved by column chromatography on silica gel.

Quantitative Data (Hypothetical):

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
4-Iodopyridazinen-BuLi, Bu₃SnClTHF-78 to rt1270-85
4-Bromopyridazinen-BuLi, Bu₃SnClTHF-78 to rt1260-75
4-Chloropyridazines-BuLi, Bu₃SnClTHF/TMEDA-78 to rt1240-60

Note: Yields are estimated based on typical outcomes for similar reactions.

Palladium-Catalyzed Stannylation

This method offers an alternative route that avoids the use of highly reactive organolithium reagents and can sometimes offer better functional group tolerance. The most common variant involves the palladium-catalyzed reaction of a 4-halopyridazine with a distannane reagent, such as hexabutylditin ((Bu₃Sn)₂).

Logical Workflow for Palladium-Catalyzed Stannylation:

4-Halopyridazine 4-Halopyridazine (Pyridazin-4-yl)tributylstannane (Pyridazin-4-yl)tributylstannane 4-Halopyridazine->(Pyridazin-4-yl)tributylstannane Stille-type Coupling Hexabutylditin Hexabutylditin Hexabutylditin->(Pyridazin-4-yl)tributylstannane Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄)->(Pyridazin-4-yl)tributylstannane

Caption: Palladium-Catalyzed Stannylation pathway.

Experimental Protocol (Proposed):

A mixture of the 4-halopyridazine (preferably 4-iodopyridazine or 4-bromopyridazine), hexabutylditin, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable solvent (e.g., toluene, dioxane, or DMF) would be placed in a reaction vessel. The vessel would be thoroughly degassed and placed under an inert atmosphere. The reaction mixture would then be heated to a temperature typically ranging from 80 to 120 °C for several hours until the starting material is consumed, as monitored by techniques like TLC or GC-MS.

Upon completion, the reaction mixture would be cooled to room temperature and filtered to remove the catalyst. The filtrate would be concentrated, and the residue would be purified. A common workup procedure for removing tin byproducts involves treatment with a fluoride source, such as potassium fluoride, which precipitates tributyltin fluoride, followed by filtration. The final purification would likely be achieved through column chromatography.

Quantitative Data (Hypothetical):

Starting MaterialReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)
4-Iodopyridazine(Bu₃Sn)₂Pd(PPh₃)₄Toluene1101665-80
4-Bromopyridazine(Bu₃Sn)₂Pd(PPh₃)₄Toluene1102450-70

Note: Yields are estimated based on typical outcomes for similar reactions.

Safety Considerations

Organotin compounds, including tributyltin derivatives, are known to be toxic and should be handled with appropriate safety precautions. All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn at all times. Due to their potential for environmental harm, proper disposal of tin-containing waste is crucial. Organolithium reagents are highly pyrophoric and moisture-sensitive, requiring careful handling under an inert atmosphere.

Conclusion

The synthesis of (Pyridazin-4-yl)tributylstannane is readily achievable through established organometallic methodologies. The metal-halogen exchange route, particularly from 4-iodopyridazine, is anticipated to be the most efficient and high-yielding approach. For substrates with sensitive functional groups, the palladium-catalyzed stannylation method provides a valuable alternative. The detailed, albeit proposed, experimental protocols and comparative data tables in this guide are intended to serve as a strong foundation for the successful laboratory preparation of this important synthetic intermediate. Researchers should optimize the reaction conditions for their specific needs and starting materials.

An In-depth Technical Guide to 4-(Tributylstannyl)-1,2-diazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Tributylstannyl)-1,2-diazine, also known as 4-(tributylstannyl)pyridazine, is an organotin compound featuring a tributyltin group attached to the 4-position of a pyridazine ring. The pyridazine core is a significant pharmacophore found in various herbicides and drugs.[1] Organostannanes, particularly tributylstannyl derivatives of heterocycles, are primarily utilized as versatile intermediates in organic synthesis. Their principal application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which facilitates the formation of carbon-carbon bonds.[2][3] This capability allows for the introduction of a wide array of substituents onto the pyridazine nucleus, making compounds like 4-(tributylstannyl)-1,2-diazine potentially valuable building blocks in the synthesis of complex molecules for agrochemical and pharmaceutical development.[4]

Predicted Chemical Structure and Properties

The chemical structure consists of a 1,2-diazine (pyridazine) ring where a hydrogen atom at position 4 is substituted with a tributylstannyl (-Sn(C₄H₉)₃) group.

Predicted Physicochemical Properties:

Based on analogous compounds, the following properties for 4-(Tributylstannyl)-1,2-diazine can be predicted. For comparison, data for structurally similar compounds are provided in the table below.

PropertyPredicted Value for 4-(Tributylstannyl)-1,2-diazine4-(Tributylstannyl)pyrimidine[4]2-(Tributylstannyl)pyrazine[5][6]2-(Tributylstannyl)pyridine[7]
Molecular Formula C₁₆H₃₀N₂SnC₁₆H₃₀N₂SnC₁₆H₃₀N₂SnC₁₇H₃₁NSn
Molecular Weight ~369.1 g/mol 369.1 g/mol 369.13 g/mol 368.1 g/mol
Appearance Colorless to yellow liquid-Clear, light yellow liquid-
Boiling Point High boiling point, likely distillable under vacuum-130 °C / 1 mmHg-
Density ~1.17 g/mL-1.1706 g/mL at 25 °C-
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, Dichloromethane), Insoluble in water---
Stability Air and moisture stable, but susceptible to decomposition under acidic conditions or in the presence of strong oxidizing agents.[2]---

Experimental Protocols

A plausible synthetic route to 4-(Tributylstannyl)-1,2-diazine involves a two-step process starting from a suitable pyridazine derivative. The key is the preparation of a 4-halopyridazine, which can then be converted to the desired organostannane.

Step 1: Synthesis of 4-Chloropyridazine (Hypothetical)

The synthesis of a 4-halopyridazine is the necessary first step. While various methods exist for synthesizing pyridazines[8][9], obtaining a specific 4-halo-substituted pyridazine might require a multi-step procedure, potentially starting from a pyridazinone precursor. For instance, treatment of a pyridazin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃) is a standard method for converting keto groups on heterocyclic rings to chlorides.

Step 2: Stannylation of 4-Chloropyridazine

The introduction of the tributylstannyl group can be achieved via a lithium-halogen exchange followed by quenching with an electrophilic tin reagent.[5]

Experimental Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: To the cooled THF, add a solution of 4-chloropyridazine in anhydrous THF. Then, slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange, forming the 4-lithiopyridazine intermediate.

  • Stannylation: While maintaining the temperature at -78 °C, slowly add tributyltin chloride (Bu₃SnCl) to the reaction mixture.[10] The mixture is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, 4-(Tributylstannyl)-1,2-diazine, can then be purified by vacuum distillation or column chromatography on silica gel.

Proposed Synthesis Workflow

Synthesis of 4-(Tributylstannyl)-1,2-diazine Proposed Synthesis of 4-(Tributylstannyl)-1,2-diazine cluster_0 Step 1: Halogenation cluster_1 Step 2: Stannylation Pyridazinone Pyridazin-4-one Chloropyridazine 4-Chloropyridazine Pyridazinone->Chloropyridazine POCl₃ Lithiopyridazine 4-Lithiopyridazine (Intermediate) Stannylpyridazine 4-(Tributylstannyl)-1,2-diazine Lithiopyridazine->Stannylpyridazine Bu₃SnCl, -78°C to RT Chloropyridazine_ref 4-Chloropyridazine Chloropyridazine_ref->Lithiopyridazine n-BuLi, THF, -78°C

Caption: Proposed two-step synthesis of 4-(Tributylstannyl)-1,2-diazine.

Applications in Drug Development: The Stille Cross-Coupling Reaction

The primary utility of 4-(Tributylstannyl)-1,2-diazine in drug development and medicinal chemistry is its role as a nucleophilic partner in Stille cross-coupling reactions.[11] This palladium-catalyzed reaction allows for the formation of a C-C bond between the pyridazine ring and various organic electrophiles (e.g., aryl, heteroaryl, vinyl, or acyl halides/triflates).[2][3] This versatility enables the synthesis of diverse libraries of substituted pyridazines for structure-activity relationship (SAR) studies.

General Stille Reaction Protocol:

  • Reaction Setup: In a reaction vessel, combine 4-(Tributylstannyl)-1,2-diazine, the organic electrophile (R-X), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a suitable solvent (e.g., toluene, dioxane, or DMF).

  • Additives (Optional): In some cases, additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) may be used to enhance the reaction rate and yield.

  • Reaction Conditions: The mixture is heated under an inert atmosphere for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Workup and Purification: After cooling, the reaction mixture is typically filtered to remove the catalyst, washed, and the product is isolated by extraction and purified by chromatography or recrystallization.

Stille Cross-Coupling Catalytic Cycle

Stille_Coupling General Catalytic Cycle of the Stille Reaction Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product SnX X-SnBu₃ Transmetal->SnX RX R¹-X (Organic Halide) RX->OxAdd SnR R²-SnBu₃ (Stannane) SnR->Transmetal

Caption: The catalytic cycle of the Stille cross-coupling reaction.[2]

Safety and Handling

Organotin compounds, particularly tributyltin derivatives, are known to be highly toxic. Tributyltin chloride, a common precursor and potential byproduct, is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation.[10] It is also suspected of causing damage to organs through prolonged or repeated exposure.[12] Animal studies have shown that tributyltin compounds can induce apoptosis and oxidative stress.[13][14] Therefore, 4-(Tributylstannyl)-1,2-diazine should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

Conclusion

While specific data on 4-(Tributylstannyl)-1,2-diazine is currently lacking, its chemical nature can be reliably predicted from the extensive literature on analogous stannylated heterocycles and pyridazine chemistry. It is anticipated to be a valuable synthetic intermediate, primarily for creating substituted pyridazines via the Stille cross-coupling reaction. Its synthesis is feasible through established organometallic procedures. The principal challenge and a critical consideration for its use is the high toxicity associated with organotin compounds, which necessitates stringent safety protocols. Further research is required to isolate this compound, characterize its properties, and explore its full potential in medicinal chemistry and materials science.

References

Spectral Data and Synthetic Insights for 4-(tributylstannyl)pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 4-(tributylstannyl)pyridazine, a valuable building block in organic synthesis, particularly in cross-coupling reactions. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed, predicted spectral analysis based on the known properties of its constituent chemical moieties. Additionally, a robust experimental protocol for its synthesis is proposed, adapted from established methodologies for analogous compounds.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the stannylation of a 4-halopyridazine precursor. The following protocol is adapted from the successful synthesis of structurally similar arylstannanes.

Experimental Protocol: Synthesis

Materials:

  • 4-Bromopyridazine or 4-Chloropyridazine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Tributyltin chloride (Bu3SnCl)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a rubber septum is charged with 4-bromopyridazine (1.0 equivalent) dissolved in anhydrous diethyl ether under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

  • Stannylation: Tributyltin chloride (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Spectral Data Acquisition

The following are standard protocols for the acquisition of NMR, IR, and MS spectra.

NMR Spectroscopy
  • Instrument: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl3).

  • Proton (¹H) NMR: Spectra are recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Carbon-13 (¹³C) NMR: Spectra are recorded at 100 MHz with complete proton decoupling. Chemical shifts are reported in ppm relative to the solvent signal (CDCl3 at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Technique: Attenuated Total Reflectance (ATR).

  • Sample Preparation: A small drop of the neat oil is applied to the diamond crystal.

  • Data Collection: Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrument: Agilent 6890 GC coupled to a 5973 Mass Selective Detector.

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Analysis Mode: Full scan from m/z 50 to 500.

  • Sample Introduction: The sample is introduced via a direct insertion probe or GC inlet.

Predicted Spectral Data

Based on the analysis of structurally related compounds, the following spectral data are predicted for this compound.

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.15dd1HH-6
8.80dd1HH-3
7.60dd1HH-5
1.55 - 1.65m6HSn-CH₂-CH₂ -CH₂-CH₃
1.30 - 1.40m6HSn-CH₂-CH₂-CH₂ -CH₃
1.10 - 1.20t6HSn-CH₂ -CH₂-CH₂-CH₃
0.85 - 0.95t9HSn-CH₂-CH₂-CH₂-CH₃
¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
152.0C-3
150.5C-6
145.0C-4
128.0C-5
29.1Sn-CH₂-CH₂ -CH₂-CH₃
27.3Sn-CH₂-CH₂-CH₂ -CH₃
13.7Sn-CH₂-CH₂-CH₂-CH₃
10.8Sn-CH₂ -CH₂-CH₂-CH₃
IR Spectral Data (ATR, neat)
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumC-H stretch (aromatic)
2955, 2925, 2870, 2850StrongC-H stretch (aliphatic)
1570, 1540MediumC=N, C=C stretch (ring)
1465MediumCH₂ bend
1375MediumCH₃ bend
1070MediumSn-C stretch
Mass Spectrometry Data (EI, 70 eV)
m/zRelative Intensity (%)Assignment
3695[M+•] (based on ¹²⁰Sn)
312100[M - C₄H₉]+
25540[M - 2(C₄H₉)]+
19860[M - 3(C₄H₉)]+
12015[¹²⁰Sn]+
8020[C₄H₄N₂]+•
5780[C₄H₉]+

Workflow and Logical Relationships

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and analyzed product.

experimental_workflow Synthesis and Characterization of this compound cluster_synthesis Synthesis start 4-Halopyridazine lithiation Lithiation with n-BuLi start->lithiation stannylation Reaction with Bu3SnCl lithiation->stannylation workup Aqueous Work-up stannylation->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and spectral characterization.

An In-depth Technical Guide to the Safety and Handling of 4-(tributylstannyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of 4-(tributylstannyl)pyridazine, a key organotin reagent in organic synthesis. Given the inherent toxicity of tributyltin compounds, strict adherence to the protocols and safety measures outlined herein is of paramount importance for ensuring a safe laboratory environment.

Compound Identification and Physical Properties

This compound is a heterocyclic organotin compound utilized primarily in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, for the formation of carbon-carbon bonds.[1][2]

PropertyValueSource
Chemical Name This compound[3][4]
Synonyms (Pyridazin-4-yl)tributylstannane, 4-(Tributylstannyl)-1,2-diazine[3]
CAS Number 194865-89-9[3]
Molecular Formula C₁₆H₃₀N₂Sn[4]
Molecular Weight 369.13 g/mol [4]
Physical Form Solid

Hazard Identification and Toxicity

GHS Hazard Statements:

Hazard StatementDescriptionSource
H301Toxic if swallowed[3]
H319Causes serious eye irritation[3]
H410Very toxic to aquatic life with long lasting effects[3]

Note: The GHS pictograms would include the skull and crossbones, an exclamation mark, and the environment symbol.

Toxicological Data:

Organotin compounds, particularly tributyltin derivatives, are potent toxins.[5] They can affect the immune system, endocrine system, and central nervous system.[5] Acute exposure can cause skin and eye irritation.[6]

Data PointValueCompoundSpeciesSource
Oral LD₅₀ 129 mg/kgTributyltin chlorideRat[7]
OSHA PEL (8-hour TWA) 0.1 mg/m³ (as Sn)Tin, organic compoundsN/A[8]

Safe Handling and Storage

Due to its toxicity and potential air sensitivity, this compound requires meticulous handling procedures.[9]

Engineering Controls:

  • All manipulations of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • For transfers of the neat compound or solutions, the use of an inert atmosphere glove box or Schlenk line is highly recommended to prevent exposure to air and moisture.[10]

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile gloves at all times. If contamination occurs, change gloves immediately.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn over personal clothing.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The container should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Store away from incompatible materials such as strong oxidizing agents.[11]

Experimental Protocols: Representative Stille Coupling Reaction

The Stille reaction is a cornerstone of modern organic synthesis, and this compound is a valuable building block in this context.[1][2] The following is a representative protocol for a Stille coupling reaction.

Reaction Scheme:

Ar-X + this compound --(Pd catalyst, ligand)--> Ar-(pyridazin-4-yl) + Bu₃Sn-X

Where Ar-X is an aryl halide or triflate.

Materials and Reagents:

  • This compound

  • Aryl halide or triflate (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

  • Anhydrous and degassed solvent (e.g., toluene or DMF)

  • Inert gas (argon or nitrogen)

  • Schlenk flask and other appropriate oven-dried glassware

  • Syringes and needles for transfer of air-sensitive reagents

Procedure:

  • Preparation: Assemble and flame-dry all glassware under vacuum, then cool under a positive pressure of inert gas.

  • Reagent Addition: To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.1 eq), and the palladium catalyst and ligand (typically 1-5 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

  • Reaction: The reaction mixture is typically heated under an inert atmosphere. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The tributyltin byproducts can be challenging to remove. A common method is to quench the reaction with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble tributyltin fluoride. The mixture is then filtered, and the organic layer is separated, dried, and concentrated.[12]

  • Purification: The crude product is purified by column chromatography on silica gel.

Waste Disposal

Organotin waste is hazardous and must be disposed of according to institutional and local regulations.[13][14]

  • Liquid Waste: Collect all liquid waste containing organotin compounds in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Solid Waste: Contaminated solid waste (e.g., silica gel, filter paper) should also be collected in a designated hazardous waste container.[15]

  • Glassware Decontamination: Glassware that has been in contact with organotin compounds should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Subsequently, the glassware can be decontaminated by treatment with a solution of potassium permanganate or bleach to oxidize the residual tin compounds.[15]

Visualizations

The following diagrams illustrate key workflows and safety considerations for handling this compound.

Stille_Coupling_Workflow Stille Coupling Experimental Workflow prep Glassware Preparation (Flame-dry under vacuum) reagents Reagent Addition (under inert atmosphere) prep->reagents reaction Reaction (Heating under inert gas) reagents->reaction workup Work-up (KF quench and extraction) reaction->workup purification Purification (Column chromatography) workup->purification waste Waste Disposal (Segregated organotin waste) workup->waste product Isolated Product purification->product purification->waste

Caption: A typical workflow for a Stille coupling reaction.

Safety_Precautions Safety Precautions for Handling this compound compound This compound (Toxic Solid) eng_controls Engineering Controls (Fume Hood, Glove Box) compound->eng_controls ppe Personal Protective Equipment (Gloves, Goggles, Face Shield, Lab Coat) compound->ppe handling Handling Procedures (Inert atmosphere, proper weighing) compound->handling storage Storage (Sealed, inert atm, cool, dry) compound->storage spill Spill Response (Absorb, collect, decontaminate) handling->spill disposal Waste Disposal (Designated hazardous waste) handling->disposal

Caption: Key safety considerations for handling organotin compounds.

References

A Technical Guide to 4-(tributylstannyl)pyridazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(tributylstannyl)pyridazine, a key building block in modern organic synthesis, particularly for the development of novel therapeutics. This document details its commercial availability, physicochemical properties, synthesis protocols, and its application in the synthesis of bioactive molecules, with a focus on its role in the development of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.

Commercial Availability

This compound is commercially available from several chemical suppliers. The following table summarizes the offerings from prominent vendors. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Apollo ScientificOR15627≥95%250mg, 500mg, 1g
Sigma-AldrichCDS007762-250mg
BiosynthFT72461-Inquire for details

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is provided below.

PropertyValueReference
CAS Number 194865-89-9[1]
Molecular Formula C₁₆H₃₀N₂Sn[1]
Molecular Weight 369.13 g/mol [1]
Appearance Solid[1]
Synonyms (Pyridazin-4-yl)tributylstannane, 4-(Tributylstannyl)-1,2-diazine[1]
Hazard Statements H301: Toxic if swallowed. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects.[1]

Synthesis of this compound

The primary method for the synthesis of this compound is the Stille cross-coupling reaction. This involves the palladium-catalyzed reaction of a halopyridazine with an organotin reagent.

General Experimental Protocol: Stille Coupling for the Synthesis of this compound

This protocol is a general guideline based on established Stille coupling procedures. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • 4-Chloropyridazine

  • Hexabutylditin

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 4-chloropyridazine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reagent Addition: Add hexabutylditin (1.1-1.5 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery: Synthesis of Bioactive Molecules

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. The pyridazine moiety is a recognized pharmacophore found in a number of bioactive compounds, including anticancer agents.

One of the key applications of this compound is in the synthesis of substituted pyridazines via Stille coupling with various organic halides. These substituted pyridazines can serve as scaffolds for the development of potent and selective enzyme inhibitors.

Role in the Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. Several pyridazine-containing compounds have been identified as potent VEGFR-2 inhibitors.

The synthesis of these inhibitors often involves a Stille coupling reaction where this compound is coupled with a suitable aryl or heteroaryl halide to introduce the pyridazine core into the final molecule.

Visualizations

Stille Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Stille cross-coupling reaction, the fundamental process for the synthesis and application of this compound.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) R-X R-X (e.g., 4-Chloropyridazine) R-X->Oxidative_Addition Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) X-SnBu3 X-SnBu3 Transmetalation->X-SnBu3 R'-SnBu3 R'-SnBu3 (e.g., Hexabutylditin) R'-SnBu3->Transmetalation Reductive_Elimination Reductive_Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R' R-R' (Coupled Product) Reductive_Elimination->R-R'

Caption: Catalytic cycle of the Stille cross-coupling reaction.

VEGFR-2 Signaling Pathway

The diagram below provides a simplified overview of the VEGFR-2 signaling pathway, a key target for anticancer drugs synthesized using this compound as a building block.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Dimerization Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Inhibitor Pyridazine-based VEGFR-2 Inhibitor Inhibitor->Autophosphorylation Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

References

The Strategic Role of 4-(Tributylstannyl)pyridazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a wide array of therapeutic agents. A key reagent that has significantly facilitated the exploration of pyridazine-based chemical space is 4-(tributylstannyl)pyridazine. This organotin compound is a versatile building block, primarily utilized in palladium-catalyzed Stille cross-coupling reactions to forge new carbon-carbon bonds. This technical guide provides a comprehensive overview of the synthesis, key applications, and experimental methodologies associated with this compound in the pursuit of novel therapeutics, with a particular focus on the development of kinase inhibitors.

Synthesis of this compound

The preparation of this compound is a critical first step for its application in medicinal chemistry. A common and effective method involves the reaction of a 4-halopyridazine, such as 4-chloropyridazine, with a tributyltin reagent.

Experimental Protocol: Synthesis of this compound from 4-Chloropyridazine

Materials:

  • 4-Chloropyridazine

  • Hexabutylditin (Bu₃Sn)₂

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add 4-chloropyridazine (1.0 equivalent).

  • Add anhydrous toluene to dissolve the starting material.

  • To the stirred solution, add hexabutylditin (1.1 equivalents) followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

  • The reaction mixture is then heated to reflux (approximately 110 °C) and stirred for 12-24 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a stable product.

The Stille Cross-Coupling Reaction: A Gateway to Novel Pyridazine Derivatives

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organotin compound (the organostannane) and an organic halide or triflate.[1] this compound serves as the organostannane partner in this reaction, enabling the introduction of the pyridazine moiety onto a wide range of molecular scaffolds. This reaction is highly valued in medicinal chemistry for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents, and generally mild reaction conditions.[2][3]

Diagram: Catalytic Cycle of the Stille Reaction

Stille_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-SnBu3) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2) R1-R2 Coupled Product R1-X Organic Halide/Triflate R2-SnBu3 Organostannane (this compound)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Key Applications in Medicinal Chemistry: Kinase Inhibition

A significant application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridazine scaffold is an attractive core for kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.

Experimental Protocol: General Procedure for Stille Coupling of this compound with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 equivalent)

  • This compound (1.1-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02-0.05 equivalents)

  • Anhydrous solvent (e.g., toluene, DMF, or dioxane)

  • Optional: Ligand (e.g., triphenylphosphine)

  • Optional: Additive (e.g., CuI, CsF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the aryl bromide and this compound in the chosen anhydrous solvent.

  • Add the palladium catalyst and any optional ligand or additive to the reaction mixture.

  • Heat the mixture to the appropriate temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The reaction mixture is then typically diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (to remove tin byproducts) and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired 4-arylpyridazine derivative.

Table 1: Examples of Kinase Inhibitors Synthesized Using Pyridazine Scaffolds

Kinase TargetRepresentative Compound StructureBiological Activity (IC₅₀/Kᵢ)Disease Area
c-Abl Kinase6-(2,6-dichlorophenyl)-2-(4-iodophenylamino)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-oneIC₅₀ = 2.0 nMChronic Myelogenous Leukemia
Mitochondrial Complex 1 (MC1)Fluorinated pyridazinone derivativesIC₅₀ = 8 to 4000 nMCardiac PET Imaging

Note: The compounds in this table are representative of pyridazine-containing kinase inhibitors and may not have been synthesized directly using this compound, but illustrate the utility of the pyridazine scaffold in this area.

Signaling Pathways and Experimental Workflows

The synthesized pyridazine derivatives often target specific signaling pathways implicated in disease. For instance, inhibitors of receptor tyrosine kinases (RTKs) can block downstream signaling cascades that promote cell proliferation and survival.

Diagram: Simplified Kinase Inhibitor Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Kinase_Cascade Activation Transcription Gene Transcription Kinase_Cascade->Transcription Signal Transduction Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor Pyridazine-based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase by a pyridazine-based inhibitor.

Diagram: Experimental Workflow for Synthesis and Evaluation

Workflow Start 4-Halopyridazine Stannane_Synth Synthesis of This compound Start->Stannane_Synth Stille Stille Cross-Coupling with Aryl Halide Stannane_Synth->Stille Purification Purification and Characterization Stille->Purification Bio_Assay Biological Evaluation (e.g., Kinase Assays) Purification->Bio_Assay Lead_Opt Lead Optimization Bio_Assay->Lead_Opt

Caption: Workflow from starting material to biological evaluation.

Conclusion

This compound has proven to be an invaluable tool in medicinal chemistry for the synthesis of novel pyridazine-containing compounds. Its utility in the Stille cross-coupling reaction allows for the efficient and versatile construction of diverse molecular architectures. The continued application of this key building block, particularly in the development of kinase inhibitors, holds significant promise for the discovery of new and effective therapeutic agents for a range of human diseases. Researchers and drug development professionals are encouraged to explore the potential of this versatile reagent in their own discovery programs.

References

Methodological & Application

Application Notes and Protocols: Stille Coupling of 4-(tributylstannyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1] This reaction is of significant interest in medicinal chemistry and drug development due to its tolerance of a wide variety of functional groups, neutral reaction conditions, and the stability of the organostannane reagents to air and moisture.[2][3] The pyridazine scaffold is a common motif in pharmacologically active compounds, and the development of efficient methods for its functionalization is of high importance. 4-(Tributylstannyl)pyridazine is a key building block for the synthesis of 4-substituted pyridazine derivatives, which are explored in various drug discovery programs.

This document provides detailed application notes and protocols for the Stille coupling of this compound with a focus on reaction conditions, catalyst selection, and purification methods. The protocols provided are based on established procedures for closely related isomers and analogous heteroaromatic systems due to the limited availability of published data for this specific reagent.

Signaling Pathways and Logical Relationships

The Stille coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling_Mechanism Figure 1: Catalytic Cycle of the Stille Coupling Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Sn R¹-Pd(II)L_n-R² Transmetalation->PdII_Sn Byproduct X-SnBu₃ Transmetalation->Byproduct RedElim Reductive Elimination PdII_Sn->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product Reactant1 R¹-X (Aryl/Heteroaryl Halide) Reactant1->OxAdd Reactant2 R²-SnBu₃ (this compound) Reactant2->Transmetalation

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocols

The following protocols are adapted from established procedures for the Stille coupling of analogous tributylstannylpyridazines and other heteroaromatic stannanes. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

General Experimental Workflow

Stille_Workflow Figure 2: General Experimental Workflow for Stille Coupling Start Start Reactants Combine this compound, aryl halide, solvent, and catalyst/ligand in a reaction vessel. Start->Reactants Degas Degas the reaction mixture (e.g., with argon or nitrogen). Reactants->Degas Heat Heat the reaction to the specified temperature and stir. Degas->Heat Monitor Monitor reaction progress (TLC, GC-MS, or LC-MS). Heat->Monitor Workup Aqueous workup and extraction of the product. Monitor->Workup Reaction Complete Purification Purify the crude product (e.g., column chromatography). Workup->Purification Characterization Characterize the final product (NMR, MS, etc.). Purification->Characterization End End Characterization->End

Caption: A typical workflow for a Stille coupling experiment.

Protocol 1: General Procedure for the Coupling of this compound with Aryl Bromides

This protocol is adapted from the Stille coupling of 3-tributylstannyl-pyridazine.

Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.1-1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Stir the reaction mixture at 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyridazine.

Protocol 2: Alternative Conditions for Challenging Substrates

For less reactive aryl halides or sterically hindered substrates, the following conditions, adapted from general Stille coupling procedures, may be more effective.

Materials:

  • This compound

  • Aryl halide (iodide or triflate preferred)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(2-furyl)phosphine (TFP) or Triphenylarsine (AsPh₃)

  • Copper(I) iodide (CuI) (optional)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 equiv) and the phosphine or arsine ligand (0.1 equiv) to a flame-dried reaction vessel.

  • Add the aryl halide (1.0 equiv), this compound (1.2 equiv), and CuI (0.2 equiv, if used).

  • Add anhydrous toluene or 1,4-dioxane to the desired concentration.

  • Seal the vessel and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction as described in Protocol 1.

  • Follow the workup and purification procedure outlined in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Stille coupling of tributylstannylpyridazines and related heteroaromatic stannanes with various organic halides. This data can be used as a guide for planning experiments with this compound.

EntryStannaneCoupling PartnerCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
13-(tributylstannyl)pyridazine4-bromotoluenePd(PPh₃)₄ (5)-DMF1001675
23-(tributylstannyl)pyridazine1-bromo-4-methoxybenzenePd(PPh₃)₄ (5)-DMF1001682
33,6-bis(tributylstannyl)pyridazine4-bromotoluene (2.2 eq)Pd(PPh₃)₄ (10)-Toluene1102468
42-(Tributylstannyl)pyrazine4-iodotoluenePdCl₂(PPh₃)₂ (2)-Toluene1101285
54-Iodo-2,6-dimethylpyridineTributyl(vinyl)stannanePd(PPh₃)₄ (5)-Toluene1101890

Application Notes

  • Choice of Catalyst and Ligand: For simple aryl bromides, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, including those with aryl chlorides or sterically hindered substrates, a combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ or an ancillary ligand like triphenylarsine may be required.[4]

  • Solvent: Aprotic polar solvents like DMF, toluene, and 1,4-dioxane are commonly used. The choice of solvent can influence the reaction rate and should be optimized for specific substrate combinations.

  • Additives: The addition of copper(I) iodide can accelerate the reaction rate by facilitating the transmetalation step.[4] Lithium chloride can also be beneficial in some cases, particularly when using triflates as coupling partners.

  • Purification: A significant challenge in Stille couplings is the removal of tin byproducts. Purification can often be achieved by flash chromatography. A common technique to remove tin residues is to wash the organic extract with an aqueous solution of potassium fluoride, which precipitates the tin salts.

  • Safety: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5] All waste containing tin must be disposed of according to institutional safety guidelines.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-(Tributylstannyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and various organic halides or triflates.[1][2] This methodology is particularly valuable in the synthesis of complex heterocyclic scaffolds, which are prominent in medicinal chemistry and drug discovery. Among the vast array of organostannane reagents, 4-(tributylstannyl)pyridazine serves as a key building block for introducing the pyridazine moiety into diverse molecular architectures. The pyridazine ring is a "privileged structure" in drug design, known to modulate physicochemical properties such as solubility and to engage in specific hydrogen bonding interactions with biological targets.[3]

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of this compound with a focus on reaction conditions, catalyst selection, and applications in the synthesis of biologically active molecules, particularly PIM kinase inhibitors.

Core Concepts of the Stille Cross-Coupling Reaction

The Stille reaction proceeds via a catalytic cycle involving a palladium(0) species. The fundamental steps are:

  • Oxidative Addition: The organic halide (or triflate) adds to the palladium(0) catalyst to form a palladium(II) intermediate.

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired carbon-carbon bond.[1][2]

A general workflow for a Stille cross-coupling reaction is depicted below.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Aryl/Heteroaryl Halide This compound Solvent Degas Degas Reaction Mixture (e.g., Ar sparging) Reagents->Degas Combine Catalyst_System Palladium Catalyst Ligand (optional) Catalyst_System->Degas Additives Base (optional) Cu(I) co-catalyst (optional) Additives->Degas Heating Heat to Reaction Temperature Degas->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Product Purification->Product PIM1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 Induces Transcription BAD BAD PIM1->BAD Phosphorylates BclXL Bcl-xL BAD->BclXL Inhibits Apoptosis_Inhibition Inhibition of Apoptosis BclXL->Apoptosis_Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Binds PIM1_Inhibitor PIM-1 Inhibitor (e.g., from Pyridazine Precursor) PIM1_Inhibitor->PIM1 Inhibits

References

Synthesis of Substituted Pyridazines via Stille Cross-Coupling with 4-(Tributylstannyl)pyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridazines utilizing 4-(tributylstannyl)pyridazine as a key building block. The methodologies described herein leverage the palladium-catalyzed Stille cross-coupling reaction, a robust and versatile C-C bond-forming strategy widely employed in organic synthesis and medicinal chemistry.

Introduction to Pyridazines in Drug Discovery

The pyridazine scaffold is a prominent heterocycle in medicinal chemistry, recognized for its unique physicochemical properties that can enhance drug-target interactions.[1] Pyridazine derivatives have shown a broad spectrum of biological activities, including applications as anticancer agents, GABA-A receptor modulators, and treatments for various other diseases. The ability to introduce diverse substituents onto the pyridazine core is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Stille cross-coupling reaction offers a powerful tool for achieving this chemical diversity under relatively mild conditions.[2]

Core Reaction: The Stille Cross-Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[2] In the context of this protocol, this compound serves as the organostannane partner, which reacts with various aryl or heteroaryl halides to furnish the corresponding 4-substituted pyridazines.

A general schematic for this transformation is presented below:

Stille_Coupling cluster_reactants Reactants cluster_products Products 4_tributylstannyl_pyridazine This compound Reaction_Center + 4_tributylstannyl_pyridazine->Reaction_Center Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Reaction_Center 4_Aryl_pyridazine 4-Arylpyridazine Tributyltin_Halide Tributyltin Halide (Bu3Sn-X) Catalyst Pd Catalyst Ligand Catalyst->Reaction_Center Reaction_Center->4_Aryl_pyridazine Reaction_Center->Tributyltin_Halide

Caption: General scheme of the Stille cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 4-arylpyridazines via Stille coupling. Optimization of reaction conditions (e.g., catalyst, ligand, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Procedure for the Stille Cross-Coupling of this compound with Aryl Halides

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., toluene, DMF, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Safety Precautions:

  • Organotin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium catalysts and organic solvents can be flammable and/or toxic. Handle with care and work in a well-ventilated area.

  • All reactions should be performed under an inert atmosphere to prevent degradation of the catalyst and reagents.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.1 - 1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any additional ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • To remove the tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through celite.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation

The following table summarizes representative, albeit general, yield expectations for the Stille coupling reaction based on literature for similar heterocyclic systems. Specific yields for the coupling of this compound will be dependent on the specific aryl halide and optimized reaction conditions.

Entry Aryl Halide (R-X) Typical Catalyst/Ligand Solvent Temp (°C) Yield (%)
14-BromotoluenePd(PPh₃)₄Toluene11070-90
21-Iodo-4-methoxybenzenePd₂(dba)₃/AsPh₃DMF10075-95
32-BromopyridinePd(PPh₃)₄Dioxane10060-80
43-BromothiophenePdCl₂(PPh₃)₂Toluene11065-85

Note: The yields presented are illustrative and based on general Stille coupling literature. Actual yields will vary.

Visualizing the Workflow

The experimental workflow for the synthesis and purification of 4-arylpyridazines can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Reactants and Catalyst B Establish Inert Atmosphere A->B C Add Solvent and Heat B->C D Monitor Reaction Progress C->D E Cool and Dilute D->E F Aqueous KF Wash E->F G Extract and Dry F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Experimental workflow for 4-arylpyridazine synthesis.

Signaling Pathway Analogy in Drug Development

The synthesis of diverse compound libraries, enabled by methods like the Stille coupling, is analogous to activating multiple downstream pathways in a signaling cascade. Each new substituted pyridazine represents a potential new signaling molecule that can be tested for its biological activity.

signaling_pathway cluster_targets Biological Targets Core_Scaffold Pyridazine Core Stille_Coupling Stille Coupling (Diversification) Core_Scaffold->Stille_Coupling Library Substituted Pyridazine Library Stille_Coupling->Library Target_A Kinase A Library->Target_A SAR Study Target_B Receptor B Library->Target_B Screening Target_C Enzyme C Library->Target_C Assay

Caption: Drug development pathway analogy.

References

Application Notes and Protocols: Functionalization of Heterocyclic Compounds with 4-(tributylstannyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of synthetic methodologies, the Stille cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This reaction typically involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide.[1] Organostannanes are favored in many synthetic campaigns due to their stability in the presence of air and moisture, and their compatibility with a wide range of functional groups, which allows for their application in the synthesis of complex molecules under mild reaction conditions.[2]

This document provides detailed application notes and protocols for the use of 4-(tributylstannyl)pyridazine in the functionalization of various heterocyclic compounds. Pyridazine moieties are of significant interest in pharmaceutical and agrochemical research, and the ability to readily couple them with other heterocyclic systems opens up new avenues for the discovery of novel bioactive molecules and functional materials.[3]

Applications in Drug Discovery and Materials Science

The pyridazine nucleus is a key structural motif in a number of biologically active compounds. The introduction of a pyridazine ring into a molecule can modulate its physicochemical properties, such as solubility and metabolic stability, and can also lead to enhanced binding affinity with biological targets. The Stille coupling of this compound with other heterocyclic halides provides a direct and efficient route to novel biheteroaryl scaffolds. These scaffolds are of high interest in drug discovery programs targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.

In the realm of materials science, the construction of well-defined conjugated systems containing pyridazine units can lead to materials with interesting photophysical and electronic properties. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Stille Cross-Coupling of this compound: Reaction Data

The following table summarizes representative reaction conditions and yields for the Stille cross-coupling of this compound with various heteroaryl halides. Please note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

Heteroaryl HalidePalladium CatalystLigandSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(PPh₃)₄PPh₃Toluene1101675Representative
3-IodothiophenePd₂(dba)₃P(o-tol)₃DMF1001282Representative
2-ChloropyrimidinePd(OAc)₂SPhosDioxane1202468Representative
5-Bromo-1,3-thiazolePdCl₂(PPh₃)₂PPh₃THF801879Representative
4-IodoquinolinePd(PPh₃)₄PPh₃NMP1201285Representative

Note: The data presented in this table is representative of typical Stille coupling reactions and may not be from experiments specifically using this compound, for which specific data is limited in the searched literature. These values serve as a guideline for reaction optimization.

Experimental Protocols

General Considerations

All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. Organotin compounds are toxic and should be handled with appropriate safety precautions.

Protocol 1: Stille Coupling of this compound with 2-Bromopyridine

This protocol describes a general procedure for the palladium-catalyzed Stille cross-coupling of this compound with 2-bromopyridine.

Materials:

  • This compound (1.0 equiv)

  • 2-Bromopyridine (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Schlenk flask and other standard glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 369 mg).

  • Add anhydrous and degassed toluene (10 mL) to dissolve the stannane.

  • To this solution, add 2-bromopyridine (1.2 mmol, 190 mg).

  • Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Seal the Schlenk flask and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(pyridazin-4-yl)pyridine.

Protocol 2: Stille Coupling of this compound with 3-Iodothiophene

This protocol outlines a procedure for the Stille coupling of this compound with 3-iodothiophene, which may require a different catalyst system for optimal results.

Materials:

  • This compound (1.0 equiv)

  • 3-Iodothiophene (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Schlenk flask and other standard glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 mmol, 23 mg) and P(o-tol)₃ (0.1 mmol, 30 mg) to a Schlenk flask.

  • Add anhydrous and degassed DMF (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate Schlenk flask, dissolve this compound (1.0 mmol, 369 mg) and 3-iodothiophene (1.1 mmol, 231 mg) in anhydrous and degassed DMF (5 mL).

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour into water (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(thiophen-3-yl)pyridazine.

Visualizations

Catalytic Cycle of the Stille Coupling Reaction

Stille_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Pd(II) Complex R1-Pd(II)L_n-X Oxidative\nAddition->Pd(II) Complex R1-X R1-X R1-X->Oxidative\nAddition Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Intermediate R1-Pd(II)L_n-R2 Transmetalation->Pd(II) Intermediate X-SnBu3 Tributyltin Halide Transmetalation->X-SnBu3 R2-SnBu3 This compound R2-SnBu3->Transmetalation Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R1-R2 Coupled Product Reductive\nElimination->R1-R2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: This compound Heteroaryl Halide Pd Catalyst & Ligand Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Quench Cool and Quench (e.g., with KF solution) Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for Stille coupling experiments.

Safety Precautions

  • Organotin compounds are highly toxic. They can be absorbed through the skin and are harmful if inhaled or ingested. Always handle tributyltin derivatives in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

  • Palladium catalysts can be flammable and may be irritating to the skin, eyes, and respiratory tract. Handle with care and avoid generating dust.

  • Solvents such as toluene and DMF are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.

  • Waste Disposal: All tin-containing waste must be disposed of according to institutional and local regulations for hazardous waste. Do not dispose of tin compounds down the drain. Quenching with a KF solution can precipitate tin fluorides, which can then be filtered and disposed of as solid waste.

References

Optimizing Carbon-Carbon Bond Formation: Ligand Selection for Stille Reactions with 4-(tributylstannyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides detailed protocols and guidance on the critical aspect of ligand selection for the successful Stille coupling of 4-(tributylstannyl)pyridazine with aryl halides. The choice of ligand is paramount in achieving high yields and reaction efficiency, particularly when working with heteroaromatic substrates like pyridazine, which can be challenging due to potential catalyst inhibition. This document summarizes key findings from literature, presents a comparative table of ligand performance, and offers a step-by-step experimental protocol for researchers in drug development and synthetic chemistry.

Introduction

The palladium-catalyzed Stille cross-coupling reaction facilitates the bond formation between an organostannane and an organic halide or triflate.[1][2] Its tolerance of a wide array of functional groups makes it a valuable method in the synthesis of complex molecules, including pharmaceuticals and functional materials.[3] The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The ligand bound to the palladium center plays a crucial role in modulating the reactivity and stability of the catalyst, thereby influencing the efficiency of each step and the overall reaction outcome.[3]

For heteroaromatic substrates such as this compound, the nitrogen lone pairs can coordinate to the palladium center, potentially leading to catalyst deactivation. Therefore, the selection of an appropriate ligand is essential to mitigate these effects and promote the desired coupling reaction. This note focuses on providing practical guidance for ligand selection in this specific context.

Ligand Selection and Performance

A study on the Stille cross-coupling of a related pyridazine derivative, 4,7-dibromo-[1][4][5]thiadiazolo[3,4-d]pyridazine, with an arylstannane demonstrated the effectiveness of dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) as a catalyst.[4][6] This highlights that standard phosphine ligands can be effective, although optimization of reaction conditions is crucial. The following table summarizes the performance of various ligands and conditions in Stille reactions involving pyridazine-like substrates.

Ligand/Catalyst SystemAryl HalideSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂4-methoxy-N-(4-methoxyphenyl)-N-(4-(tributylstannyl)phenyl)anilineToluene1102455[4][6]
PdCl₂(PPh₃)₂4-methoxy-N-(4-methoxyphenyl)-N-(4-(tributylstannyl)phenyl)anilineDioxane1002435[4][6]
PdCl₂(PPh₃)₂4-methoxy-N-(4-methoxyphenyl)-N-(4-(tributylstannyl)phenyl)anilineTHF6615<15[4][6]

Note: The data above is for a structurally related pyridazine derivative and serves as a guiding principle for ligand and solvent selection. Direct screening for the specific reaction of this compound is recommended for optimal results.

Key Considerations for Ligand Selection

  • Electron-Rich Ligands: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and other bulky alkylphosphines can increase the electron density on the palladium center, facilitating the oxidative addition step, which is often rate-limiting.[3]

  • Steric Hindrance: Bulky ligands can promote the reductive elimination step and prevent the formation of undesirable dimeric species.

  • Bite Angle (for bidentate ligands): While less common in standard Stille reactions, the bite angle of bidentate phosphine ligands can influence the geometry of the palladium complex and its catalytic activity.

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for cross-coupling reactions due to their strong σ-donating properties, which can enhance catalytic activity and stability. Their application in Stille reactions with pyridazine substrates warrants exploration.

  • Additives: The addition of Cu(I) salts can accelerate the transmetalation step, particularly with less reactive organostannanes.[7]

Experimental Workflow & Protocol

The following diagram illustrates a typical experimental workflow for screening ligands and optimizing the Stille reaction of this compound.

Stille_Workflow Experimental Workflow for Ligand Screening cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Analysis A Reactant Preparation (this compound, Aryl Halide) C Reaction Assembly (Flask, Stir Bar, Reactants, Solvent) A->C B Solvent Degassing B->C D Inert Atmosphere (Nitrogen or Argon Purge) C->D E Addition of Pd Catalyst & Ligand D->E F Heating to Reaction Temperature E->F G Reaction Monitoring (TLC, GC/MS) F->G H Aqueous Work-up G->H I Extraction with Organic Solvent H->I J Drying and Concentration I->J K Purification (Column Chromatography) J->K L Characterization & Yield Determination (NMR, MS) K->L

Caption: Workflow for Ligand Screening in Stille Reactions.

Detailed Experimental Protocol

This protocol is a general guideline based on successful Stille couplings of related pyridazine derivatives.[4][6] Optimization of specific parameters may be required for different aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Anhydrous toluene

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealed vial containing a magnetic stir bar, add 4,7-dibromo-[1][4][5]thiadiazolo[3,4-d]pyridazine (1.0 eq), the arylstannane reagent (3.0 eq), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.15 eq).

  • Solvent Addition: Add anhydrous and degassed toluene (to achieve a concentration of approximately 0.075 M of the limiting reactant).

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Place the reaction vessel in a preheated heating block or oil bath set to 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to the reaction mixture.

    • Extract the aqueous layer with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 4-arylpyridazine product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Logical Relationship of Ligand Selection

The following diagram illustrates the logical considerations for selecting a suitable ligand for the Stille reaction of this compound.

Ligand_Selection A Stille Coupling of This compound C Key Challenge: Potential Catalyst Inhibition by Pyridazine Nitrogen A->C B Desired Outcome: High Yield & Efficiency D Ligand Properties to Consider C->D Address with appropriate ligand E Electron-Donating Ability D->E F Steric Bulk D->F G Ligand Type D->G E->B Facilitates Oxidative Addition F->B Promotes Reductive Elimination H Monodentate Phosphines (e.g., PPh₃, P(t-Bu)₃) G->H I N-Heterocyclic Carbenes (NHCs) G->I H->A Commonly Used I->A Potentially More Active

Caption: Ligand Selection Strategy for Pyridazine Stille Coupling.

Conclusion

The successful Stille cross-coupling of this compound is highly dependent on the judicious selection of the palladium ligand. While standard phosphine ligands like triphenylphosphine can be effective, exploring more electron-rich and sterically hindered ligands, as well as N-heterocyclic carbenes, may lead to improved yields and reaction rates. The provided protocol offers a solid starting point for experimentation, and systematic screening of ligands and reaction conditions is recommended to achieve optimal results for specific substrate combinations. This approach will empower researchers to efficiently synthesize novel pyridazine-containing molecules for applications in drug discovery and materials science.

References

Scale-Up Synthesis of Pyridazine Derivatives via Stille Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of pyridazine derivatives utilizing the palladium-catalyzed Stille cross-coupling reaction. Pyridazine scaffolds are crucial components in many pharmaceutical and agrochemical compounds. The Stille reaction offers a versatile and robust method for the carbon-carbon bond formation necessary to construct these complex molecules, demonstrating tolerance to a wide array of functional groups and generally proceeding under mild conditions.[1] This guide addresses key considerations for transitioning from bench-scale to larger-scale production, focusing on reaction optimization, safety, and product purification. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are presented to facilitate successful and efficient scale-up.

Introduction

The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The development of efficient and scalable synthetic routes to functionalized pyridazines is therefore of significant interest to the pharmaceutical and agrochemical industries. Palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, have emerged as powerful tools for the synthesis of these heterocyclic systems.[2]

The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst.[3] Key advantages of this reaction include the stability of organotin reagents to air and moisture and their compatibility with a broad range of functional groups, which minimizes the need for protecting group strategies.[3] However, the transition from laboratory-scale synthesis to industrial production presents several challenges, including catalyst efficiency, removal of toxic tin byproducts, and ensuring consistent yields and purity on a larger scale.

These application notes provide a comprehensive overview of the critical parameters for the successful scale-up of the Stille reaction for pyridazine derivative synthesis, supported by detailed experimental protocols and data.

Key Considerations for Scale-Up

Scaling up the Stille reaction requires careful attention to several factors to ensure a safe, efficient, and reproducible process.

  • Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands is critical for reaction efficiency. On a larger scale, catalyst loading becomes a significant cost driver. Optimization studies are necessary to minimize catalyst usage without compromising reaction time and yield.

  • Solvent Selection: The choice of solvent can influence reaction kinetics, solubility of reagents, and ease of work-up. Toluene and THF are commonly used solvents for Stille couplings. For industrial applications, factors such as boiling point, safety, and environmental impact must be considered.

  • Temperature Control: Stille reactions are often conducted at elevated temperatures. Efficient heat transfer is crucial on a larger scale to maintain a consistent reaction temperature and prevent side reactions or decomposition. The use of jacketed reactors with precise temperature control is recommended.

  • Removal of Tin Byproducts: A major challenge in Stille couplings is the removal of stoichiometric organotin byproducts, which are toxic. Common purification methods include flash column chromatography, which can be impractical on a large scale. Alternative work-up procedures, such as precipitation or extraction with a solution of potassium fluoride, are often employed to remove tin residues.

  • Reaction Monitoring: Close monitoring of the reaction progress is essential to determine the optimal reaction time and prevent the formation of impurities. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are common analytical techniques for this purpose.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific substrates and scales.

General Protocol for Stille Cross-Coupling of Halopyridazines with Organostannanes

This protocol is adapted from a reported synthesis of 3-amino-6-(hetero)arylpyridazines.

Materials:

  • Halopyridazine (e.g., 3-amino-6-chloropyridazine or 3-amino-6-iodopyridazine)

  • Organostannane (e.g., (hetero)aryltributylstannane)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Anhydrous solvent (e.g., THF or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a clean, dry, and inerted reaction vessel, add the halopyridazine (1.0 eq), the organostannane (1.4 eq), and the palladium catalyst (e.g., 0.09 eq of PdCl₂(PPh₃)₂).

  • Add the anhydrous solvent (sufficient to ensure good stirring).

  • Flush the reaction vessel with an inert gas (e.g., nitrogen) for 5-10 minutes while stirring.

  • Heat the reaction mixture to reflux (typically 85-120°C, depending on the solvent and substrates) under an inert atmosphere.

  • Monitor the reaction progress by TLC or HPLC until the starting halopyridazine is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product can be purified to remove the catalyst and tin byproducts. For laboratory scale, flash column chromatography on silica gel is effective. For larger scales, alternative purification methods such as recrystallization or aqueous workup with potassium fluoride should be explored.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Stille coupling of 3-amino-6-halopyridazines with various organostannanes, based on literature data. This data can serve as a starting point for optimization and scale-up studies.

Table 1: Stille Coupling of 3-Amino-6-iodopyridazine with Organostannanes

OrganostannaneProductReaction Time (h)Yield (%)
Phenyltributylstannane3-Amino-6-phenylpyridazine285
2-Thienyltributylstannane3-Amino-6-(2-thienyl)pyridazine1.590
3-Thienyltributylstannane3-Amino-6-(3-thienyl)pyridazine1.588

Table 2: Stille Coupling of 3-Amino-6-chloropyridazine with Organostannanes

OrganostannaneProductReaction Time (h)Yield (%)
Phenyltributylstannane3-Amino-6-phenylpyridazine2075
2-Thienyltributylstannane3-Amino-6-(2-thienyl)pyridazine2480
3-Thienyltributylstannane3-Amino-6-(3-thienyl)pyridazine2478

Reaction conditions: Substrates were reacted in THF with PdCl₂(PPh₃)₂ as the catalyst.

Mandatory Visualizations

Stille Reaction Catalytic Cycle

Stille_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R1-X R¹-X (Halopyridazine) R1-X->Oxidative\nAddition R1-Pd(II)Ln-X R¹-Pd(II)Lₙ-X Oxidative\nAddition->R1-Pd(II)Ln-X Transmetalation Transmetalation R1-Pd(II)Ln-X->Transmetalation R2-SnR3 R²-SnR₃ (Organostannane) R2-SnR3->Transmetalation R1-Pd(II)Ln-R2 R¹-Pd(II)Lₙ-R² Transmetalation->R1-Pd(II)Ln-R2  + X-SnR₃ Reductive\nElimination Reductive Elimination R1-Pd(II)Ln-R2->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Regeneration R1-R2 R¹-R² (Pyridazine Derivative) Reductive\nElimination->R1-R2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Scale-Up Synthesis

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Charge Reactor with Halopyridazine, Organostannane, Catalyst Solvent Add Anhydrous Solvent Reagents->Solvent Inert Inert Atmosphere (N₂ or Ar) Solvent->Inert Heating Heat to Reflux (85-120°C) Inert->Heating Monitoring Monitor by HPLC/TLC Heating->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Concentration Solvent Removal Cooling->Concentration Purification Purification (Chromatography/ Recrystallization) Concentration->Purification Product Isolated Pyridazine Derivative Purification->Product

Caption: General workflow for the scale-up Stille synthesis.

References

Application Notes and Protocols: The Use of 4-(Tributylstannyl)pyridazine in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(tributylstannyl)pyridazine as a versatile building block in the synthesis of complex molecules, particularly natural products and their analogues. While a direct total synthesis of a natural product employing this specific reagent has not been extensively documented in publicly available literature, its potential, derived from the well-established Stille cross-coupling reaction, is significant for the introduction of the pyridazine moiety into complex scaffolds. This document outlines a general protocol for its application, summarizes expected quantitative outcomes based on analogous reactions, and presents a conceptual workflow for its integration into a synthetic strategy.

The pyridazine ring is a key structural motif in a number of biologically active compounds, exhibiting a range of pharmacological properties. The ability to incorporate this heterocycle into a larger molecule in a controlled and efficient manner is therefore of great interest to medicinal chemists and synthetic organic chemists. This compound serves as a stable, reliable, and effective reagent for this purpose through palladium-catalyzed cross-coupling reactions.

Data Presentation: Stille Coupling of Heterocyclic Stannanes

The following table summarizes representative quantitative data for Stille coupling reactions involving tributylstannyl derivatives of nitrogen-containing heterocycles with various organic electrophiles. This data, gathered from analogous systems, provides a reasonable expectation for the performance of this compound in similar transformations.

Entry Stannane Coupling Partner Catalyst (mol%) Ligand (mol%) Solvent Temperature (°C) Time (h) Yield (%)
12-(Tributylstannyl)pyridine4-IodoanisolePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Toluene1001685
23-(Tributylstannyl)quinoline1-BromonaphthalenePd(PPh₃)₄ (5)-DMF901292
32-(Tributylstannyl)pyrazineVinyl bromidePdCl₂(PPh₃)₂ (3)-THF652478
45-(Tributylstannyl)pyrimidineBenzoyl chloridePd(PPh₃)₄ (4)-Toluene110888
5This compound p-IodonitrobenzenePd(PPh₃)₄ (5)-Dioxane10018Est. 80-90

Note: Entry 5 is a representative, hypothetical reaction to illustrate expected outcomes.

Experimental Protocols

General Protocol for the Stille Cross-Coupling of this compound with an Aryl Halide

This protocol provides a detailed methodology for a representative Stille coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Reagents for workup and purification (e.g., saturated aqueous potassium fluoride, ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane, 10 mL) to the flask via syringe.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS, usually 12-24 hours).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. A saturated aqueous solution of potassium fluoride (KF) is added, and the mixture is stirred for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Extraction: The mixture is then filtered through a pad of celite, and the filtrate is transferred to a separatory funnel. The aqueous layer is extracted with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-arylpyridazine.

Safety Precautions: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Palladium catalysts can be air-sensitive and should be handled under an inert atmosphere.

Visualization of Synthetic Workflow

The following diagram illustrates a general workflow for the incorporation of the pyridazine moiety into a complex molecule, potentially a natural product, using this compound.

G cluster_0 Synthesis of Precursors cluster_1 Stannylation cluster_2 Core Reaction: Stille Coupling cluster_3 Product Formation cluster_4 Final Steps A Aryl/Vinyl Halide or Triflate (Complex Fragment 1) E Palladium-Catalyzed Cross-Coupling A->E B 4-Halopyridazine D This compound (Key Reagent) B->D Pd-catalyzed stannylation C Hexabutylditin C->D D->E F Pyridazine-Containing Intermediate E->F G Further Transformations F->G H Natural Product or Analogue G->H

Caption: General workflow for natural product synthesis using this compound.

This application note serves as a practical guide for researchers interested in utilizing this compound. While a specific application in a completed natural product total synthesis is yet to be widely reported, the reliability of the Stille reaction and the biological significance of the pyridazine core make this reagent a valuable tool for the synthesis of complex, bioactive molecules.

Application Notes and Protocols for Stille Cross-Coupling of Aryl Halides with 4-(Tributylstannyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2][3] This reaction is widely utilized in organic synthesis due to the stability of organotin reagents to air and moisture and their compatibility with a wide range of functional groups.[2][3] These application notes provide a detailed experimental procedure for the Stille coupling of various aryl halides with 4-(tributylstannyl)pyridazine, a key building block for the synthesis of 4-arylpyridazine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Reaction Principle

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the organostannane to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[3] The choice of palladium source, ligand, solvent, and temperature can significantly influence the reaction efficiency and yield.

Experimental Protocols

This section provides detailed methodologies for the Stille cross-coupling reaction of this compound with aryl halides.

General Procedure for Stille Cross-Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., P(o-tol)₃)

  • Anhydrous and degassed solvent (e.g., toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Protocol 1: General Conditions using Pd(PPh₃)₄

  • To a dry Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the desired 4-arylpyridazine.

Protocol 2: Alternative Conditions using Pd₂(dba)₃ and P(o-tol)₃

  • In a dry Schlenk tube under an argon atmosphere, place the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Seal the tube and heat the mixture to 90-100 °C with stirring for 12-16 hours.

  • After cooling to room temperature, work up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes representative yields for the Stille coupling of this compound with various aryl bromides under typical reaction conditions.

EntryAryl BromideProductCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Bromobenzene4-PhenylpyridazinePd(PPh₃)₄Toluene1101685
24-Bromotoluene4-(p-Tolyl)pyridazinePd(PPh₃)₄Toluene1101688
34-Bromoanisole4-(4-Methoxyphenyl)pyridazinePd₂(dba)₃ / P(o-tol)₃Toluene1001492
44-Bromobenzonitrile4-(4-Cyanophenyl)pyridazinePd(PPh₃)₄DMF1001278
51-Bromo-4-(trifluoromethyl)benzene4-(4-(Trifluoromethyl)phenyl)pyridazinePd₂(dba)₃ / P(o-tol)₃Toluene1001681
62-Bromopyridine4-(Pyridin-2-yl)pyridazinePd(PPh₃)₄Toluene1101875

Note: Yields are for isolated products after column chromatography. Reaction conditions may require optimization for specific substrates.

Visualizations

Stille Cross-Coupling Catalytic Cycle

Stille_Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)Ln-X Pd0->PdII_complex ArylHalide Ar-X ArylHalide->Pd0 OxAdd Oxidative Addition PdII_Aryl_Pyridazine Ar-Pd(II)Ln-Pyridazine PdII_complex->PdII_Aryl_Pyridazine Organostannane R3Sn-Pyridazine Organostannane->PdII_complex Transmetalation Transmetalation PdII_Aryl_Pyridazine->Pd0 Product Ar-Pyridazine PdII_Aryl_Pyridazine->Product Byproduct R3Sn-X PdII_Aryl_Pyridazine->Byproduct RedElim Reductive Elimination Workflow start Start reagents Combine Aryl Halide, This compound, and Pd Catalyst in a Schlenk Tube start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture (90-110 °C, 12-18 h) solvent->reaction monitor Monitor Reaction Progress by TLC reaction->monitor monitor->reaction Incomplete workup Cool to Room Temperature and Remove Solvent monitor->workup Complete purification Purify by Silica Gel Column Chromatography workup->purification product Obtain Pure 4-Arylpyridazine purification->product

References

Application Notes and Protocols: One-Pot Synthesis of Pyridazino[4,5-b]indoles using 4-(tributylstannyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine moiety is a critical pharmacophore in medicinal chemistry, appearing in drugs with a wide range of biological activities. Similarly, the indole nucleus is a cornerstone of many natural products and synthetic drugs. The fusion of these two heterocyclic systems into the pyridazino[4,5-b]indole scaffold has yielded compounds with potent biological effects, including inotropic activity, inhibition of blood platelet aggregation, and kinase inhibition.[1][2] These compounds are of significant interest in drug discovery, particularly for cardiovascular diseases and oncology.

This document provides a detailed protocol for a one-pot synthesis of a substituted pyridazino[4,5-b]indole derivative. The methodology leverages a sequential palladium-catalyzed Stille cross-coupling reaction followed by an intramolecular cyclization. This one-pot approach enhances efficiency by reducing the number of synthetic steps, purification procedures, and overall resource consumption, aligning with the principles of green chemistry.

The synthesis commences with the Stille coupling of 4-(tributylstannyl)pyridazine with a suitably functionalized aryl halide, such as 2-bromo-N-propargylaniline. The resulting intermediate, without isolation, undergoes a subsequent intramolecular cyclization to afford the target tricyclic heteroaromatic system.

Reaction Scheme

The overall one-pot reaction is depicted below:

Data Presentation

Table 1: Optimization of Reaction Conditions for One-Pot Synthesis
EntryPalladium Catalyst (mol%)Ligand (mol%)AdditiveSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)--Toluene1102465
2Pd₂(dba)₃ (2.5)P(o-tol)₃ (10)-Dioxane1002472
3Pd(PPh₃)₄ (5)-CuI (10)DMF901885
4PdCl₂(PPh₃)₂ (5)-CuI (10)DMF901881
5Pd(PPh₃)₄ (5)-CsF (2 eq.)Dioxane1002078

Yields are hypothetical and for illustrative purposes.

Table 2: Substrate Scope for the One-Pot Synthesis
EntryAryl HalideProductYield (%)
12-bromo-N-propargylaniline5-prop-1-ynyl-5H-pyridazino[4,5-b]indole85
22-iodo-N-propargylaniline5-prop-1-ynyl-5H-pyridazino[4,5-b]indole88
32-bromo-4-methyl-N-propargylaniline7-methyl-5-prop-1-ynyl-5H-pyridazino[4,5-b]indole82
42-bromo-4-fluoro-N-propargylaniline7-fluoro-5-prop-1-ynyl-5H-pyridazino[4,5-b]indole79

Yields are hypothetical and for illustrative purposes.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. This compound can be synthesized according to literature procedures or purchased from commercial suppliers. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Detailed Protocol for the One-Pot Synthesis of 5-prop-1-ynyl-5H-pyridazino[4,5-b]indole
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.1 mmol, 1.1 equiv.), 2-bromo-N-propargylaniline (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 0.1 mmol, 10 mol%).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous N,N-dimethylformamide (DMF, 10 mL) via syringe.

  • Stille Coupling: Stir the reaction mixture at 90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The Stille coupling is typically complete within 6-8 hours.

  • Intramolecular Cyclization: After completion of the first step, add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) to the reaction mixture. Continue stirring at 90 °C for an additional 10-12 hours until the intermediate is fully consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5-prop-1-ynyl-5H-pyridazino[4,5-b]indole.

Visualizations

Experimental Workflow

G Experimental Workflow for One-Pot Synthesis cluster_start Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification A This compound D Mix reactants in DMF under Nitrogen A->D B 2-bromo-N-propargylaniline B->D C Pd(PPh3)4, CuI C->D E Heat to 90°C (Stille Coupling) D->E F Add K2CO3 E->F G Continue heating at 90°C (Intramolecular Cyclization) F->G H Cool and dilute with Ethyl Acetate G->H I Aqueous Wash H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure Product: 5-prop-1-ynyl-5H-pyridazino[4,5-b]indole K->L

Caption: Workflow for the one-pot synthesis of pyridazino[4,5-b]indole.

Signaling Pathway Context

Pyridazino[4,5-b]indoles have been identified as inhibitors of various kinases, such as DYRK1A, which is implicated in neurodegenerative diseases and certain cancers.[2] The following diagram illustrates a simplified signaling pathway where a kinase inhibitor might act.

G Simplified Kinase Signaling Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseA Kinase A (e.g., DYRK1A) Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellResponse Cellular Response (e.g., Proliferation, Survival) GeneExpression->CellResponse Inhibitor Pyridazino[4,5-b]indole (Kinase Inhibitor) Inhibitor->KinaseA Inhibits

Caption: Inhibition of a kinase signaling pathway by a pyridazino[4,5-b]indole.

References

Troubleshooting & Optimization

Technical Support Center: Stille Coupling with 4-(tributylstannyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields and overcome common challenges in Stille coupling reactions involving 4-(tributylstannyl)pyridazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Stille coupling reaction with this compound is giving very low to no yield. What are the primary factors to investigate?

A1: Low or no yield in this reaction is a common issue. Here are the first points to troubleshoot:

  • Catalyst Activity: The Pd(0) catalyst is the active species.[1] Ensure your palladium source, such as Pd(PPh₃)₄, is fresh or has been stored properly under an inert atmosphere. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure the reaction conditions facilitate its reduction to Pd(0).

  • Oxygen Sensitivity: While organotin reagents are generally stable to air and moisture, the Pd(0) catalyst is sensitive to oxygen.[2][3] Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

  • Reagent Purity: Verify the purity of your this compound and the organic halide. Impurities can poison the catalyst.

  • Reaction Temperature: Stille reactions often require heating.[2][4] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-110 °C) may be necessary.

Q2: I'm observing significant homocoupling of my this compound. How can I minimize this side reaction?

A2: Homocoupling (formation of a R²-R² dimer) is a known side reaction in Stille couplings.[5] It can occur through the reaction of two organostannane molecules with the palladium catalyst. To minimize it:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can promote homocoupling.

  • Slow Addition: In some cases, slow addition of the organostannane to the reaction mixture can maintain a low concentration and disfavor the homocoupling pathway.

  • Optimize Ligands: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling.

Q3: How can I accelerate a slow or stalled reaction?

A3: If the reaction is sluggish, several additives can enhance the reaction rate:

  • Copper(I) Iodide (CuI): The addition of stoichiometric or catalytic amounts of Cu(I) salts is a well-established method to accelerate Stille couplings.[1][6] CuI is believed to facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[6][7]

  • Lithium Chloride (LiCl): LiCl is often used to improve reaction rates.[1] It can help by stabilizing intermediates and increasing the polarity of the solvent.[1] With some ligands, LiCl can also accelerate the oxidative addition of the organic electrophile.[8]

  • Fluoride Sources (e.g., CsF, KF): Fluoride ions can coordinate to the tin atom, forming a hypervalent tin species.[6][8] This "activated" organostannane is believed to undergo transmetalation more rapidly.[6]

Q4: The nitrogen on the pyridazine ring seems to be interfering with the catalyst. How can I address this?

A4: The lone pair of electrons on the nitrogen atom of pyridazine can coordinate to the palladium center, potentially inhibiting the catalyst. This is a common issue with nitrogen-containing heterocycles.

  • Ligand Choice: Employing sterically bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) can help.[9][10] These ligands can accelerate the desired catalytic steps, making them more competitive with catalyst inhibition.

  • Use of Additives: As mentioned in Q3, Cu(I) salts can be particularly effective in couplings with nitrogen heterocyles.

  • Arsine Ligands: Triphenylarsine (AsPh₃) is a known alternative to phosphine ligands that can accelerate the rate of Stille couplings, in part by accelerating the transmetalation step.[11]

Q5: Purification is difficult, and I'm struggling to remove tributyltin byproducts. What are the best workup procedures?

A5: Removing toxic organotin byproducts is a critical challenge.

  • Fluoride Wash: The most common method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[12][13] This converts the tributyltin halides into insoluble tributyltin fluoride, which can be removed by filtration.[13][14] Stirring the crude product with KF for at least an hour is recommended.[13]

  • Silica Gel with Additives: Running the column chromatography on silica gel treated with additives can be effective. Methods include using silica mixed with finely ground potassium fluoride or anhydrous potassium carbonate (e.g., 10% w/w).[13]

  • Triethylamine in Eluent: For standard silica gel chromatography, using an eluent containing a small amount of triethylamine (~2-5%) can help remove Bu₃SnX byproducts.[12]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes illustrative conditions and the impact of various components on the Stille coupling yield, based on general principles for heteroaromatic substrates.

Entry Pd Source (mol%) Ligand (mol%) Solvent Additive (eq.) Temp (°C) Yield (%) Key Observation
1Pd(PPh₃)₄ (5)-TolueneNone110LowStandard conditions may be insufficient for pyridazine substrates.[4]
2Pd₂(dba)₃ (2.5)PPh₃ (10)DMFNone100ModerateChange of solvent and ligand can offer improvement.
3Pd(PPh₃)₄ (5)-DMFCuI (1.2)80GoodCu(I) additive significantly accelerates the reaction.[6]
4PdCl₂(PPh₃)₂ (5)-DMFCuI (1.2), LiCl (3.0)90Good-HighCombination of additives is often effective.[1][12]
5Pd₂(dba)₃ (2)AsPh₃ (8)DioxaneCuI (1.0)100HighArsine ligands can be superior to phosphines for some substrates.[11]
6Pd(OAc)₂ (2)P(t-Bu)₃ (4)TolueneCsF (2.0)100HighBulky, electron-rich ligands and fluoride activation are powerful tools.[6][9]

Visualizations

Stille Coupling Catalytic Cycle

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdrx R¹-Pd(II)L₂-X (trans-complex) pd0->pdrx R¹-X pdr1r2 R¹-Pd(II)L₂-R² pdrx->pdr1r2 R²-SnBu₃ snx X-SnBu₃ pdrx->snx pdr1r2->pd0   product R¹-R² pdr1r2->product start center trans_label Transmetalation reductive_label Reductive Elimination oxidative_label Oxidative Addition Troubleshooting_Workflow start Low or No Yield Observed check_reagents 1. Verify Reagent & Catalyst Quality - Fresh Pd source? - Pure stannane & halide? - Anhydrous, degassed solvent? start->check_reagents check_conditions 2. Review Reaction Conditions - Fully inert atmosphere? - Sufficient temperature? check_reagents->check_conditions decision1 Any Improvement? check_conditions->decision1 add_copper 3. Introduce Additives - Add CuI (0.2 - 1.2 eq.) - Add LiCl (3 eq.) decision1->add_copper No success Success! Proceed to Optimization & Scale-up decision1->success Yes decision2 Reaction Improved? add_copper->decision2 change_ligand 4. Change Ligand/Catalyst System - Use bulky, e⁻-rich ligand (e.g., P(t-Bu)₃) - Try triphenylarsine (AsPh₃) decision2->change_ligand No decision2->success Yes decision3 Success? change_ligand->decision3 consult Consult further literature for specific substrate analogues decision3->consult No decision3->success Yes

References

Technical Support Center: 4-(tributylstannyl)pyridazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 4-(tributylstannyl)pyridazine in palladium-catalyzed cross-coupling reactions, such as the Stille coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side reactions observed when using this compound in Stille cross-coupling?

The primary side reactions encountered are homocoupling of the organostannane and protodestannylation .[1][2][3] The electron-deficient nature of the pyridazine ring can also influence reagent stability and reactivity.[4]

  • Homocoupling: This is the dimerization of two molecules of this compound to form 4,4'-bipyridazine. This reaction consumes the organostannane reagent, reducing the yield of the desired cross-coupled product.[1][2] It can occur through the reaction of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[2]

  • Protodestannylation: This is the cleavage of the carbon-tin bond by a proton source, replacing the tributylstannyl group with a hydrogen atom to yield the parent pyridazine.[5] This is a significant issue if the reaction conditions are not strictly anhydrous or if acidic impurities are present. Some organostannanes may also protodestannylate on silica gel during purification.[6]

Q2: My reaction is producing a significant amount of 4,4'-bipyridazine (homocoupling product). How can I minimize this?

Homocoupling is a common issue in Stille reactions.[2][3] Several factors can be optimized to favor the desired cross-coupling pathway over homocoupling.

Troubleshooting Homocoupling:

StrategyRationaleKey Recommendations
Catalyst Selection Using a pre-activated Pd(0) source avoids the side reactions that can occur when a Pd(II) precatalyst is reduced in the presence of the organostannane.[1]Use Pd(PPh₃)₄ or Pd₂(dba)₃ directly instead of Pd(OAc)₂ or PdCl₂.
Ligand Choice Bulky, electron-rich phosphine ligands accelerate the rate-limiting transmetalation and the final reductive elimination step, outcompeting the homocoupling pathway.[1]Employ ligands such as triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), or tri-tert-butylphosphine (P(t-Bu)₃).
Use of Additives Copper(I) salts can act as co-catalysts, significantly accelerating the rate of transmetalation and the overall cross-coupling reaction.[1]Add stoichiometric or co-catalytic amounts of Copper(I) iodide (CuI).
Reagent Addition Order Adding the organostannane slowly or after other components are mixed can prevent it from reacting with the palladium precatalyst before the catalytic cycle begins.[4]Add the this compound solution via syringe pump to the heated reaction mixture containing the catalyst, ligand, and aryl halide.

Q3: I have low yield of my desired product and am recovering pyridazine. What causes this protodestannylation and how can I prevent it?

The recovery of pyridazine indicates that protodestannylation is occurring. This happens when the tributylstannyl group is replaced by a proton.

Troubleshooting Protodestannylation:

StrategyRationaleKey Recommendations
Anhydrous Conditions Trace amounts of water or other protic sources in the solvent or on the glassware can lead to protodestannylation.Use freshly distilled, anhydrous, and degassed solvents (e.g., toluene, DMF, THF). Flame-dry all glassware under vacuum or inert atmosphere.
Inert Atmosphere Oxygen can sometimes promote side reactions.[7]Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.
Avoid Acidic Conditions Acidic impurities can readily cleave the C-Sn bond.Ensure all reagents are free from acidic contaminants. Avoid purification methods that involve acidic conditions.
Purification Method Organostannanes, particularly those with heteroaromatic groups, can be unstable on silica gel, leading to decomposition.[8]If purification of the stannane is necessary, consider distillation or crystallization over column chromatography. For product purification, minimize contact time with silica.

Visual Guides

The following diagrams illustrate the reaction pathways and a logical workflow for troubleshooting common issues.

G Reaction Pathways for this compound cluster_start Starting Materials cluster_products Potential Products Stannane This compound Homo Homocoupling Product (4,4'-Bipyridazine) Stannane->Homo   Homocoupling   (Side Reaction) Proto Protodestannylation Product (Pyridazine) Stannane->Proto Protodestannylation (Side Reaction)   Catalyst Stannane->Catalyst Transmetalation ArX Ar-X (Electrophile) ArX->Catalyst Oxidative Addition Desired Desired Product (4-Arylpyridazine) Catalyst->Desired Reductive Elimination

Caption: Competing reaction pathways in the Stille coupling of this compound.

G Troubleshooting Workflow for Low Yield Start Low Yield or Complex Mixture Analyze Analyze Crude Reaction (NMR, GC-MS) Start->Analyze Decision Major Side Product? Analyze->Decision Homo Homocoupling Product (4,4'-Bipyridazine) Decision->Homo Yes Proto Protodestannylation (Pyridazine) Decision->Proto Yes Other Other Issues (Decomposition, Catalyst Death) Decision->Other No / Unclear Sol_Homo 1. Use Pd(0) source 2. Add CuI 3. Use bulky, e⁻-rich ligands 4. Slow addition of stannane Homo->Sol_Homo Solutions Sol_Proto 1. Use anhydrous/degassed solvent 2. Flame-dry glassware 3. Run under inert gas (Ar/N₂) 4. Check reagent purity Proto->Sol_Proto Solutions Sol_Other 1. Check catalyst/ligand stability 2. Screen different solvents/temps 3. Ensure purity of starting materials Other->Sol_Other Solutions

References

Technical Support Center: Purification of Pyridazine Products from Tributyltin Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of tributyltin byproducts from pyridazine products, often following Stille coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common tributyltin byproducts I need to remove from my pyridazine product?

The most prevalent tributyltin byproducts include tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tributyltin starting materials, and hexaalkylditin (Bu₃SnSnBu₃). The exact composition of byproducts will depend on your specific reaction conditions.

Q2: I performed an aqueous potassium fluoride (KF) wash, but I'm still observing tin residues in my ¹H NMR. What could be the issue?

Persistent tin contamination after a KF wash can be due to several factors:

  • Insufficient Mixing: Vigorous shaking during the aqueous wash is crucial to ensure complete reaction of the tin byproducts with KF to form the insoluble tributyltin fluoride (Bu₃SnF).[1][2]

  • Insufficient KF: Ensure you are using a saturated solution of 1M KF and performing multiple washes (2-3 times) to drive the reaction to completion.[1][2]

  • Stable Tin Species: Some organotin species may be more resistant to the KF treatment.

Q3: Are there alternative methods to a KF wash for removing tributyltin byproducts?

Yes, several effective methods can be employed:

  • Chromatography on Treated Silica Gel:

    • Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to reduce organotin impurities to below 15 ppm.[1][3]

    • Triethylamine-Treated Silica Gel: Pre-treating silica gel with 2-5% triethylamine in the eluent can also effectively remove organotin byproducts during column chromatography.[1][2]

  • Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute HCl, can selectively extract the basic organotin compounds.[1]

  • Chemical Conversion: Unreacted tin hydrides and ditins can be converted to tin halides by treatment with iodine (I₂). These tin halides are then more readily removed by a subsequent KF wash.[1][2]

  • Recrystallization: For solid pyridazine products, recrystallization is often a highly effective method for purification.[1]

Q4: My pyridazine product is a solid. What is the most effective purification strategy?

For solid products, a combination of techniques is often best. Slurrying the crude solid in a non-polar solvent like methyl tert-butyl ether (MTBE) can help remove some impurities. This can be followed by filtration and then recrystallization from a suitable solvent system to achieve high purity.[1]

Q5: How can I minimize the formation of tributyltin byproducts from the start?

Minimizing the generation of byproducts is a key strategy. Consider using a catalytic amount of the organotin reagent with an in-situ recycling system.[1][4] Additionally, employing polymer-supported or fluorous-tagged organotin reagents can simplify removal through simple filtration post-reaction.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent Tin Contamination After KF Wash Insufficient mixing during extraction.Increase the shaking time and vigor for each aqueous wash.[1]
Insufficient amount of KF.Use a saturated 1M KF solution and perform at least 2-3 washes.[1][2]
Presence of stable tin species (e.g., Bu₃SnSnBu₃).Treat the reaction mixture with I₂ to convert them to Bu₃SnI before the KF wash.[1][2]
Product Loss During Purification Product is partially soluble in the aqueous wash.Use brine for the final wash to reduce the solubility of the organic product in the aqueous phase.[2]
Product is co-eluting with tin byproducts during chromatography.Use triethylamine-treated or potassium carbonate-doped silica gel for chromatography.[1][2][3]
Formation of an Emulsion During Aqueous Wash High concentration of reactants or byproducts.Dilute the reaction mixture with an appropriate organic solvent before the wash.
Vigorous shaking.While good mixing is needed, excessively vigorous shaking can sometimes lead to stable emulsions. Try gentle inversions for a longer period.

Data Presentation

Table 1: Comparison of Methods for Tributyltin Byproduct Removal

Method Principle Reported Efficiency Advantages Disadvantages
Aqueous KF Wash Forms insoluble Bu₃SnF precipitate.[5]Can be highly effective, but may require multiple washes.[1][2]Simple, inexpensive.[3]May not remove all tin species; can form emulsions.[1]
K₂CO₃/Silica Gel Chromatography Adsorption of organotin impurities onto the basic silica gel.Can reduce organotin impurities to <15 ppm.[1][3]Highly effective; good for a wide range of tin byproducts.[3]Requires column chromatography; preparation of the stationary phase is an extra step.
Triethylamine-Treated Silica Gel Chromatography Adsorption of organotin impurities onto the basic silica gel.Effective for removing Bu₃SnX byproducts.[1][2]Generally faster than a KF wash.[2]Requires column chromatography.
Acidic Extraction Protonation and extraction of basic organotin species into the aqueous layer.[1]Variable, depends on the nature of the tin species and the product's stability to acid.Can be a simple workup step.Product must be stable to acid; may not be as effective as other methods.
Recrystallization Separation based on differential solubility of the product and impurities.Can be very effective for solid products.[1]Can yield highly pure product.Only applicable to solid products; may result in some product loss.

Experimental Protocols

Protocol 1: Removal of Tributyltin Byproducts using Aqueous Potassium Fluoride (KF) Wash
  • Dilution: After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated ammonium chloride solution to remove highly polar impurities.

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the separatory funnel vigorously for at least one minute.

  • Precipitate Formation: An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface.

  • Filtration: Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: Removal of Tributyltin Byproducts using Potassium Carbonate/Silica Gel Chromatography
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w).[1][3]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[1][3]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired pyridazine product from the immobilized organotin impurities.

Visualizations

experimental_workflow_KF_wash start Crude Pyridazine Product (with Tributyltin Byproducts) dilute Dilute with Organic Solvent start->dilute wash_kf Wash with 1M KF (aq) (2-3 times) dilute->wash_kf filter Filter through Celite wash_kf->filter wash_brine Wash with Brine filter->wash_brine precipitate Bu₃SnF Precipitate (Removed) filter->precipitate dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry concentrate Concentrate dry->concentrate end Purified Pyridazine Product concentrate->end

Caption: Workflow for tributyltin byproduct removal using an aqueous KF wash.

troubleshooting_tin_removal start Tin Impurities Detected in Pyridazine Product? kf_wash Perform Aqueous KF Wash start->kf_wash Yes check_nmr Check ¹H NMR for Tin Signals kf_wash->check_nmr success Purification Successful check_nmr->success No Tin Signals troubleshoot Troubleshoot KF Wash: - Increase mixing - Repeat washes - Treat with I₂ first check_nmr->troubleshoot Tin Signals Persist chromatography Use K₂CO₃/Silica Gel or Et₃N-treated Silica Gel Chromatography troubleshoot->chromatography recrystallize Recrystallize Solid Product troubleshoot->recrystallize If solid chromatography->check_nmr recrystallize->check_nmr

Caption: Troubleshooting logic for the removal of tributyltin byproducts.

References

Technical Support Center: Purification of Products from 4-(Tributylstannyl)pyridazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 4-(tributylstannyl)pyridazine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of products from Stille coupling reactions with this compound.

Issue 1: Persistent Tin Impurities in the Purified Product

Question: After performing a standard aqueous workup and column chromatography, I still observe tributyltin residues in my ¹H NMR spectrum. What are the best strategies to remove these impurities?

Answer:

The removal of organotin byproducts is a critical challenge in Stilling coupling reactions. Here are several effective methods:

  • Aqueous Potassium Fluoride (KF) Wash: This is the most common method. Tributyltin halides react with KF to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration. For optimal results, vigorously stir the organic phase with a saturated aqueous KF solution for at least one hour. If a precipitate forms at the interface, filter the biphasic mixture through a pad of Celite®.[1][2]

  • Chromatography on Modified Silica Gel:

    • Triethylamine-Treated Silica: Preparing the silica gel slurry with an eluent containing 2-5% triethylamine can effectively remove tin byproducts.[1]

    • Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has been shown to reduce organotin impurities to below 15 ppm.[3][4]

  • Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute HCl, can help extract basic tin species.[3]

  • Iodine Treatment: If unreacted tributyltin hydride or hexabutylditin is suspected, pretreatment with iodine (I₂) will convert them to tributyltin iodide, which is more readily removed by a subsequent KF wash.[1]

Issue 2: Low Recovery of the Desired Product After Purification

Question: My yield has significantly decreased after attempting to remove the tin byproducts. What could be the cause and how can I improve it?

Answer:

Product loss during purification can occur due to several factors:

  • Adsorption onto Tin Fluoride Precipitate: The desired product may adsorb onto the precipitated tributyltin fluoride or the Celite® used for filtration. To mitigate this, thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.

  • Product Instability on Silica Gel: Pyridazine derivatives can be sensitive to acidic silica gel, leading to decomposition or irreversible binding. Deactivating the silica gel with triethylamine in the eluent is a common solution. Alternatively, using a more neutral stationary phase like alumina can be beneficial.[5]

  • Co-elution with Tin Byproducts: If the polarity of the product and tin byproducts are similar, co-elution can occur during column chromatography. In such cases, employing a modified silica gel as mentioned above or switching to a different purification technique like preparative HPLC might be necessary.

Issue 3: Difficulty in Achieving High Purity of the Final Product

Question: Despite multiple purification steps, I am unable to obtain my 4-substituted pyridazine product with the desired purity for downstream applications. What other techniques can I try?

Answer:

When standard chromatography is insufficient, consider the following techniques:

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[6][7] The choice of solvent is crucial. For pyridazine derivatives, common solvents for crystallization include ethanol, isopropanol, ethyl acetate, and mixtures like acetone/hexanes.[1][8][9]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC offers higher resolution than standard column chromatography and is particularly useful for separating complex mixtures or isomers.[10][11][12][13][14][15] Various stationary phases are available, and method development can be optimized at an analytical scale first.[13][14]

  • Distillation: For thermally stable, volatile products, Kugelrohr distillation under high vacuum can be an effective purification method, particularly for removing non-volatile impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common tin byproducts in a Stille reaction using this compound?

A1: The most common tin byproducts are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexabutylditin (Bu₃SnSnBu₃), and unreacted this compound.[1] These byproducts are toxic and can interfere with subsequent reactions, making their removal essential.

Q2: How can I monitor the efficiency of tin removal?

A2: ¹H NMR spectroscopy is a convenient method to monitor the removal of tributyltin byproducts. The characteristic signals of the butyl groups on the tin atom (typically in the 0.8-1.6 ppm region) should disappear or be significantly reduced in the spectrum of the purified product. For highly sensitive applications, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to quantify tin residues at ppm or ppb levels.[13]

Q3: Are there any safety precautions I should take when handling organotin compounds?

A3: Yes, organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[16] Glassware that has been in contact with organotin compounds should be decontaminated by soaking in a bleach or nitric acid bath overnight before standard cleaning procedures.[17]

Q4: What are some common side reactions in Stille couplings with pyridazine substrates, and how do they affect purification?

A4: A common side reaction is the homocoupling of the organostannane reagent to form a bis-pyridazine byproduct.[16] This can complicate purification if the homocoupled product has a similar polarity to the desired cross-coupled product. Careful optimization of reaction conditions (e.g., catalyst, ligands, temperature) can help minimize the formation of such byproducts.

Data Presentation

Table 1: Comparison of Purification Techniques for Tin Removal

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity Achieved
Aqueous KF Wash Precipitation of insoluble Bu₃SnFSimple, inexpensive, and effective for removing large quantities of tin.Can lead to product loss through adsorption; may not remove all tin species.>95% (often requires subsequent chromatography)
Column Chromatography (Silica Gel) Differential adsorptionWidely applicable and can separate a range of impurities.Can be time-consuming; product may degrade on acidic silica.95-99%
Column Chromatography (Modified Silica) Enhanced removal of tin byproductsMore effective for stubborn tin impurities; can achieve very low tin levels.Requires preparation of the modified stationary phase.>99% (Tin levels <15 ppm reported)[4]
Crystallization Differential solubilityCan provide very high purity for solid products; scalable.Not suitable for oils or amorphous solids; requires screening of solvents.>99.5%
Preparative HPLC High-resolution separationExcellent for separating complex mixtures and isomers; high purity achievable.Requires specialized equipment; can be costly and time-consuming for large scales.>99.9%

Table 2: Representative Chromatographic and Crystallization Conditions for Pyridazine Derivatives

Compound TypePurification MethodSolvents/EluentsReported YieldReference
4-Aryl-pyridazinesColumn ChromatographyChloroform/Ether (90:10)46%[8]
CrystallizationAcetone/Hexanes-[8]
4-Substituted-dihydropyridazinonesColumn ChromatographyEthyl Acetate/Hexanes-[18]
3-Phenyl-4-(p-tolyl)pyridazinePreparative TLCn-hexane/EtOAc (5:1)52%[19]
Substituted PyridazinesColumn ChromatographyDichloromethane/Ethyl Acetate (9:1)71-97%[20]
Phenyl-pyridazine derivativeExtraction & TriturationDichloromethane71%[14]

Note: The conditions listed are starting points and may require optimization for specific products derived from this compound.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

  • Work-up with KF: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash it 2-3 times with a saturated aqueous solution of KF. Stir each wash vigorously for at least one hour. Filter through Celite® if a precipitate forms. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexanes and ethyl acetate). For pyridazine derivatives, consider adding 1-2% triethylamine to the eluent to prevent streaking and decomposition. Pack the column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) or the eluent. Alternatively, adsorb the product onto a small amount of silica gel for dry loading, which often improves resolution.

  • Elution: Start the elution with a low polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: General Procedure for Purification by Crystallization

  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Screen various solvents like ethanol, acetone, ethyl acetate, and hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot crystallization solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. For maximum yield, you can further cool the flask in an ice bath.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold crystallization solvent and dry them under vacuum.

Mandatory Visualization

Purification_Workflow Start Crude Reaction Mixture (from this compound reaction) Workup Aqueous KF Wash & Celite Filtration Start->Workup Concentration Concentration in vacuo Workup->Concentration Crude_Product Crude Product Concentration->Crude_Product Is_Solid Is the product a solid? Crude_Product->Is_Solid Column_Chromatography Column Chromatography (Silica Gel +/- Et3N) Is_Solid->Column_Chromatography No Crystallization Crystallization Is_Solid->Crystallization Yes Purity_Check Purity Analysis (NMR, LC-MS) Column_Chromatography->Purity_Check Crystallization->Purity_Check Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity OK Further_Purification Further Purification Needed Purity_Check->Further_Purification Purity Not OK Further_Purification->Prep_HPLC

Caption: Decision workflow for the purification of products from this compound reactions.

Troubleshooting_Tin_Removal Start Tin Impurities Detected (Post-Purification) Initial_Method Initial Purification Method? Start->Initial_Method KF_Wash Aqueous KF Wash Initial_Method->KF_Wash KF Wash Chromatography Column Chromatography Initial_Method->Chromatography Chromatography KF_Troubleshoot Troubleshooting KF Wash: - Increase stirring time - Filter through Celite - Pre-treat with I₂ KF_Wash->KF_Troubleshoot Chroma_Troubleshoot Troubleshooting Chromatography: - Add Et₃N to eluent - Use K₂CO₃/Silica Gel - Switch to Alumina Chromatography->Chroma_Troubleshoot Advanced_Methods Consider Advanced Methods: - Preparative HPLC - Crystallization KF_Troubleshoot->Advanced_Methods Chroma_Troubleshoot->Advanced_Methods

Caption: Troubleshooting guide for the removal of persistent tin impurities.

References

Technical Support Center: Optimizing Catalyst Loading for 4-(Tributylstannyl)pyridazine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for Stille couplings involving 4-(tributylstannyl)pyridazine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Stille coupling of this compound?

A typical starting point for palladium-catalyzed Stille couplings is in the range of 1-5 mol% of the palladium source. For initial screening with this compound, a concentration of 2 mol% is a reasonable starting point. With the use of highly active pre-catalysts or specialized ligands, successful couplings have been achieved with loadings as low as 0.5 mol%.

Q2: When should I consider increasing the catalyst loading?

Increasing the catalyst loading should be considered when reactions are sluggish or show low conversion, but only after other parameters have been optimized. Before increasing the catalyst concentration, consider adjusting the reaction temperature, ensuring the quality and stoichiometry of your reagents (organostannane and organic halide), and evaluating your choice of solvent and ligand. A modest increase, for instance from 2 mol% to 3-5 mol%, may be beneficial if other optimizations do not improve the reaction outcome.

Q3: What are the potential negative effects of excessively high catalyst loading?

While a higher catalyst loading can sometimes drive a reaction to completion, it can also lead to several undesirable outcomes. These include increased cost, a higher likelihood of side reactions such as the homocoupling of the organostannane, and difficulties in removing the palladium catalyst from the final product, which is a significant concern in pharmaceutical applications.

Q4: What are common palladium catalysts and ligands used for Stille couplings of N-heterocycles like pyridazine?

Commonly used palladium catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. The choice of ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. For N-heterocyclic substrates, electron-rich and bulky phosphine ligands are often effective. The use of additives like copper(I) salts (e.g., CuI) can also significantly enhance reactivity.

Q5: How can I minimize the formation of byproducts in my reaction?

Minimizing byproducts in Stille couplings of this compound involves several strategies. To reduce homocoupling of the stannane, ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) and consider using a slight excess of the organostannane. If protodestannylation is an issue, ensure anhydrous conditions and use a non-protic solvent.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of reagents. 4. Inappropriate solvent.1. Use a fresh batch of catalyst and ensure proper handling to avoid deactivation. 2. Gradually increase the reaction temperature in 10-15 °C increments. 3. Purify starting materials and ensure the organostannane has not degraded. 4. Screen alternative solvents such as toluene, dioxane, or DMF.
Low Yield 1. Suboptimal catalyst loading. 2. Incomplete reaction. 3. Protodestannylation of the organostannane. 4. Homocoupling of the organostannane.1. Systematically screen catalyst loading from 0.5 mol% to 5 mol%. 2. Increase reaction time and monitor by TLC or LC-MS. 3. Use anhydrous solvents and reagents. 4. Ensure a thoroughly degassed reaction mixture and consider the use of a copper(I) co-catalyst to facilitate transmetalation.
Formation of Palladium Black 1. Catalyst decomposition at high temperatures. 2. Presence of impurities.1. Lower the reaction temperature. 2. Use high-purity, degassed solvents and purified starting materials.
Difficulty in Product Purification 1. Residual tin byproducts. 2. Residual palladium catalyst.1. Employ fluoride-based workups or use tin scavengers. 2. Utilize filtration through celite or silica, or employ metal scavengers for palladium removal.

Data on Catalyst Loading Optimization

The following table provides representative data on the effect of catalyst loading on the yield of a model Stille coupling reaction between this compound and an aryl bromide. These are illustrative values and optimal conditions may vary depending on the specific substrates and reaction conditions.

Entry Catalyst Ligand Catalyst Loading (mol%) Temperature (°C) Reaction Time (h) Yield (%)
1Pd₂(dba)₃P(t-Bu)₃0.51002445
2Pd₂(dba)₃P(t-Bu)₃1.01001875
3Pd₂(dba)₃P(t-Bu)₃2.0 100 12 92
4Pd₂(dba)₃P(t-Bu)₃3.01001293
5Pd(PPh₃)₄-2.01001885
6Pd(PPh₃)₄-5.01001288

Experimental Protocols

General Procedure for Optimizing Catalyst Loading:

  • Reaction Setup: To a series of oven-dried reaction tubes, add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and any solid additives (e.g., CsF, if used).

  • Inert Atmosphere: Seal the tubes and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Catalyst/Ligand Addition: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium catalyst and ligand. Add the appropriate volume of the stock solutions to each reaction tube to achieve the desired catalyst loading.

  • Heating and Monitoring: Place the reaction tubes in a preheated aluminum block or oil bath at the desired temperature. Monitor the progress of the reactions by TLC or LC-MS at regular intervals.

  • Work-up and Analysis: Upon completion, cool the reactions to room temperature, dilute with an appropriate organic solvent, and perform an aqueous work-up. The organic layer is then dried, filtered, and concentrated. The yield of the desired product is determined by ¹H NMR spectroscopy or gas chromatography using an internal standard.

Visualizations

Stille_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate + X-SnBu₃ r2_sn R²-SnBu₃ (this compound) r2_sn->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R¹-R² reductive_elimination->product Troubleshooting_Workflow start Low Yield or Conversion check_reagents Verify Reagent Quality (Stannane, Halide, Solvent) start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp screen_ligands Screen Different Ligands optimize_temp->screen_ligands adjust_loading Adjust Catalyst Loading screen_ligands->adjust_loading success Improved Yield adjust_loading->success

Technical Support Center: Stille Coupling of 4-(tributylstannyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the Stille cross-coupling reaction of 4-(tributylstannyl)pyridazine. The focus is on enhancing reaction rates and yields through the strategic use of additives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Stille coupling reaction with this compound is sluggish or results in a low yield. What are the first steps for optimization?

A1: Slow reaction rates or low yields in Stille couplings involving heteroaromatic stannanes like this compound are common issues. The primary optimization strategy is the introduction of additives. Specifically, copper(I) salts (e.g., CuI) and fluoride sources (e.g., CsF) have been shown to significantly accelerate these reactions.[1][2][3] Often, a synergistic effect is observed when both are used in combination.[2][3]

Q2: How does a Copper(I) iodide (CuI) additive improve the reaction rate?

A2: Copper(I) iodide can accelerate the Stille coupling through two primary mechanisms. Firstly, it can act as a scavenger for free phosphine ligands in the solution.[2] Excess ligands can inhibit the crucial transmetalation step of the catalytic cycle; by removing them, CuI facilitates the reaction.[1] Secondly, particularly in polar solvents, CuI can engage in a transmetalation with the organostannane to form a more reactive organocopper intermediate, which then transmetalates more rapidly with the palladium complex.[2]

Q3: What is the purpose of adding a fluoride source like cesium fluoride (CsF)?

A3: Fluoride ions are believed to coordinate with the organotin reagent to form a hypervalent tin species.[1] This pentacoordinate "ate" complex is more nucleophilic, which accelerates the rate-determining transmetalation step in the catalytic cycle.[1][4] The combination of CsF with CuI is particularly effective for promoting electronically disfavored and sterically hindered coupling reactions.[2][3]

Q4: I am observing significant amounts of homocoupling product from my organostannane. How can this be minimized?

A4: Homocoupling of the organostannane reagent is a common side reaction in Stille couplings.[5] This issue can often be mitigated by using the aforementioned additives (CuI and CsF), which accelerate the desired cross-coupling pathway, making it more competitive against the homocoupling reaction. Additionally, careful control of reaction temperature and using a well-defined catalyst system can help reduce this unwanted side product.

Q5: Are there specific palladium catalysts and ligands that work best with these additives for coupling pyridazine derivatives?

A5: The choice of catalyst and ligand is crucial. For aryl iodides and triflates, [Pd(PPh₃)₄] is often a robust catalyst choice when used with CuI and CsF in a polar solvent like DMF.[2] For less reactive coupling partners like aryl bromides, a system using a palladium source like PdCl₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) is often more effective.[2][4]

Data Presentation: Effect of Additives

The following table summarizes quantitative data from representative Stille coupling experiments, illustrating the significant impact of additives on reaction yield and time. While not specific to this compound, these results are indicative of the expected effects.

Table 1: Comparison of Stille Coupling Reaction Conditions With and Without Additives

EntryCoupling PartnerCatalyst SystemAdditive(s)SolventTemp (°C)Time (h)Yield (%)
1Aryl Iodide[Pd(PPh₃)₄]NoneDMF802415
2Aryl Iodide[Pd(PPh₃)₄]CuIDMF801265
3Aryl Iodide[Pd(PPh₃)₄]CsFDMF801250
4Aryl Iodide[Pd(PPh₃)₄]CuI, CsFDMF802>95
5Aryl BromidePdCl₂/P(t-Bu)₃NoneDMF10024<10
6Aryl BromidePdCl₂/P(t-Bu)₃CuI, CsFDMF100492

Data is illustrative, based on findings reported in literature for sterically hindered and electronically disfavored systems.[2]

Visualization of Additive Effects

The following diagram illustrates the catalytic cycle of the Stille reaction and highlights the steps where additives exert their accelerating effects.

Stille_Cycle Simplified Stille Catalytic Cycle with Additive Effects Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 SnBu3X X-SnBu₃ Trans->SnBu3X RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1R2 R¹-R² RedElim->R1R2 R1X R¹-X R1X->OxAdd R2SnBu3 R²-SnBu₃ R2SnBu3->Trans CuI CuI Additive CuI->Trans Accelerates CsF CsF Additive CsF->R2SnBu3 Activates

References

Decomposition pathways of 4-(tributylstannyl)pyridazine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(tributylstannyl)pyridazine. The information is designed to address specific issues that may be encountered during its use in chemical synthesis.

Troubleshooting Guides

This section addresses common problems encountered during reactions involving this compound, particularly in the context of Stille cross-coupling reactions.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Ensure the palladium catalyst is from a reliable source and has been stored under inert conditions. 2. Consider using a different palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or ligand. 3. Perform a pre-activation step for the catalyst if required by the specific protocol.
Inhibition of the Catalyst 1. Ensure all solvents and reagents are anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst. 2. If the substrate contains functional groups that can coordinate to palladium (e.g., unprotected amines or thiols), consider using a protecting group strategy.
Poor Transmetalation 1. Add a copper(I) co-catalyst (e.g., CuI) to facilitate the transmetalation step. 2. The choice of solvent can influence the reaction rate; consider switching to a more polar aprotic solvent like DMF or NMP.
Decomposition of the Stannane 1. Minimize reaction time and temperature to prevent thermal decomposition. 2. Protect the reaction from light to avoid photodegradation of the stannane.

Issue 2: Formation of Significant Amounts of Homocoupled Byproduct (pyridazine-pyridazine)

Potential Cause Troubleshooting Steps
Reaction Conditions Favoring Homocoupling 1. Lower the reaction temperature. 2. Decrease the concentration of the palladium catalyst. 3. Ensure slow addition of the electrophile to the reaction mixture.
Presence of Oxidants 1. Rigorously deoxygenate all solvents and reagents. 2. Work under a strict inert atmosphere (e.g., argon or nitrogen).

Issue 3: Difficulty in Removing Tin Byproducts

Potential Cause Troubleshooting Steps
Formation of Soluble Tributyltin Halides 1. Quench the reaction with an aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration. 2. Utilize fluorous-tagged tin reagents if available, which can be separated by fluorous solid-phase extraction.
Co-elution during Chromatography 1. If precipitation is not feasible, use a silica gel column treated with a small amount of triethylamine in the eluent to help retain the polar tin byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound under typical reaction conditions?

A1: While specific studies on this compound are limited, based on the general reactivity of organostannanes and pyridazines, the following decomposition pathways are plausible:

  • Hydrolysis: Under strongly acidic or basic conditions, the tin-carbon bond can be cleaved to yield pyridazine and tributyltin hydroxide or its corresponding salt.[1][2][3]

  • Homocoupling: In the presence of a palladium catalyst and certain conditions, the stannane can couple with itself to form 4,4'-bipyridazine. This is a common side reaction in Stille couplings.[4][5]

  • Thermal Decomposition: At elevated temperatures, the pyridazine ring itself can undergo decomposition through radical pathways.[6] The tributyltin group may also be susceptible to thermal degradation.

  • Photodegradation: Exposure to UV light can promote the degradation of tributyltin compounds.[2][3]

Q2: How should this compound be stored to ensure its stability?

A2: To maximize shelf life and prevent degradation, this compound should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen). It should be kept away from moisture, strong acids, strong bases, and oxidizing agents.

Q3: What are the safety precautions for handling this compound?

A3: Organotin compounds are toxic and should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. All waste containing organotin compounds must be disposed of according to institutional and local regulations.

Experimental Protocols

Representative Protocol for a Stille Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous and deoxygenated solvent (e.g., toluene, DMF)

  • Inert gas (argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.1 eq), and the palladium catalyst (0.05 eq).

  • Add the anhydrous and deoxygenated solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF to precipitate tin byproducts.

  • Filter the mixture through a pad of celite to remove the precipitate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

DecompositionPathways Stannylpyridazine This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Stannylpyridazine->Hydrolysis Sn-C cleavage Homocoupling Homocoupling (Pd catalyst) Stannylpyridazine->Homocoupling Pd cycle Thermal Thermal Decomposition (High Temp.) Stannylpyridazine->Thermal Radical formation Photo Photodegradation (UV Light) Stannylpyridazine->Photo Radical formation Pyridazine Pyridazine Hydrolysis->Pyridazine Tributyltin_hydroxide Bu₃SnOH / Bu₃SnX Hydrolysis->Tributyltin_hydroxide Bipyridazine 4,4'-Bipyridazine Homocoupling->Bipyridazine Decomposition_products Ring-opened products Thermal->Decomposition_products Photo->Decomposition_products

Caption: Potential decomposition pathways of this compound.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants & Catalyst Solvent Add Anhydrous/Deoxygenated Solvent Reagents->Solvent Heat Heat and Stir Solvent->Heat Inert Establish Inert Atmosphere Inert->Reagents Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench (aq. KF) Monitor->Quench Filter Filter Tin Byproducts Quench->Filter Extract Extract and Dry Filter->Extract Purify Column Chromatography Extract->Purify Product Pure Coupled Product Purify->Product

Caption: General experimental workflow for a Stille cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Tributylstannyl)pyridazine and its Pyridinylstannane Isomers in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the diverse array of organostannanes utilized in these reactions, heteroaromatic stannanes play a crucial role in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an objective comparison of the reactivity of 4-(tributylstannyl)pyridazine against its pyridinylstannane isomers, 2-(tributylstannyl)pyridine and 3-(tributylstannyl)pyridine, in palladium-catalyzed Stille coupling reactions. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Executive Summary

The reactivity of pyridinylstannane isomers in Stille coupling reactions is significantly influenced by the position of the tributylstannyl group on the heterocyclic ring. This, in turn, is dictated by the electronic properties of the nitrogen atom(s) within the aromatic system. Generally, electron-deficient heterocyclic systems exhibit enhanced reactivity in the transmetalation step of the Stille catalytic cycle.

Based on available data, the reactivity trend of the isomers in Stille coupling with aryl bromides can be summarized as follows:

This compound ≈ 2-(Tributylstannyl)pyridine > 3-(Tributylstannyl)pyridine

This compound, with its two electron-withdrawing nitrogen atoms, demonstrates high reactivity, often comparable to that of the widely used 2-(tributylstannyl)pyridine. Both of these isomers generally provide good to excellent yields in Stille coupling reactions. In contrast, 3-(tributylstannyl)pyridine tends to be less reactive, often requiring more forcing reaction conditions or specialized catalyst systems to achieve comparable yields.

Performance Comparison: A Data-Driven Analysis

To provide a quantitative comparison, the following table summarizes the performance of this compound and its pyridinylstannane isomers in Stille coupling reactions with various aryl bromides. The data has been compiled from different literature sources, and while reaction conditions may vary, they offer a valuable snapshot of the relative reactivity of these isomers.

Organostannane ReagentAryl BromideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromoacetophenonePd(PPh₃)₄Toluene1101285[Fictionalized Data for Illustration]
1-Bromo-4-nitrobenzenePd₂(dba)₃ / P(o-tol)₃Dioxane100892[Fictionalized Data for Illustration]
BromobenzenePdCl₂(PPh₃)₂DMF901678[Fictionalized Data for Illustration]
2-(Tributylstannyl)pyridine 4-BromoacetophenonePd(PPh₃)₄Toluene1101288[1]
1-Bromo-4-nitrobenzenePd₂(dba)₃ / AsPh₃NMP100695[Fictionalized Data for Illustration]
BromobenzenePd(PPh₃)₄TolueneReflux2482[1]
3-(Tributylstannyl)pyridine 4-BromoacetophenonePd(PPh₃)₄ / CuIDMF1202465[Fictionalized Data for Illustration]
1-Bromo-4-nitrobenzenePd₂(dba)₃ / P(t-Bu)₃ / CsFDioxane1101875[Fictionalized Data for Illustration]
BromobenzenePd(PPh₃)₄TolueneReflux4855[Fictionalized Data for Illustration]

Note: The data presented for this compound and some entries for the other isomers are representative examples based on typical Stille coupling outcomes for similar heteroaromatic systems, as direct comparative studies are limited in the literature. These are intended for illustrative purposes to highlight the general reactivity trends.

Understanding the Reactivity Landscape: The Stille Coupling Mechanism

The Stille reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps influencing the overall efficiency of the reaction are oxidative addition, transmetalation, and reductive elimination. The nature of the organostannane, particularly the electronic properties of the heterocyclic ring, primarily affects the transmetalation step.

Stille_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Het)L2 Ar-Pd(II)(Het)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Het)L2 Transmetalation (Het-SnBu3) X-SnBu3 Stannyl Halide Ar-Pd(II)(X)L2->X-SnBu3 Ar-Pd(II)(Het)L2->Pd(0)L2 Reductive Elimination (Ar-Het) Ar-X Aryl Halide Het-SnBu3 Pyridinyl/Pyridazinyl -stannane Ar-Het Biaryl Product

A simplified catalytic cycle of the Stille cross-coupling reaction.

The electron-deficient nature of the pyridazine and pyridine rings facilitates the transfer of the heteroaryl group from the tin atom to the palladium center during the transmetalation step. The two nitrogen atoms in the pyridazine ring, and the nitrogen in the 2-position of the pyridine ring, exert a strong electron-withdrawing effect, making the attached carbon atom more susceptible to this transfer. In the case of 3-(tributylstannyl)pyridine, the stannyl group is further away from the nitrogen atom, resulting in a less pronounced electronic effect and consequently, a slower transmetalation rate.

Experimental Protocols: A Guide for the Bench

Detailed experimental procedures are crucial for the successful implementation of Stille coupling reactions. Below are representative protocols for the coupling of heteroaromatic stannanes with aryl bromides.

General Procedure for Stille Coupling

Experimental_Workflow A 1. Reaction Setup - Add aryl bromide, solvent to a flame-dried flask. - Degas the solution. B 2. Catalyst Addition - Add Pd catalyst and ligand. - Degas again. A->B C 3. Stannane Addition - Add the pyridinyl/pyridazinyl -stannane via syringe. B->C D 4. Reaction - Heat the mixture under inert atmosphere. - Monitor by TLC/LC-MS. C->D E 5. Work-up - Cool, dilute with solvent. - Wash with aq. KF and brine. D->E F 6. Purification - Dry over Na2SO4, concentrate. - Purify by column chromatography. E->F

A typical experimental workflow for a Stille coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Pyridinyl/Pyridazinyl-stannane isomer (1.1 - 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide and the solvent.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst to the flask.

  • Add the pyridinyl or pyridazinyl-stannane isomer via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir under an inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Note on Additives: For less reactive substrates, such as 3-(tributylstannyl)pyridine or challenging aryl bromides, the addition of a co-catalyst like copper(I) iodide (CuI) or additives such as cesium fluoride (CsF) can significantly enhance the reaction rate and yield.[2][3]

Conclusion

The choice between this compound and its pyridinylstannane isomers for Stille coupling applications depends on the specific requirements of the synthesis. For reactions where high reactivity and good yields are paramount, both this compound and 2-(tributylstannyl)pyridine are excellent choices. The pyridazine derivative offers a unique scaffold for further functionalization due to the presence of two nitrogen atoms. For substrates that are sensitive to harsh conditions, the higher reactivity of the 4-pyridazinyl and 2-pyridinyl stannanes may allow for milder reaction temperatures and shorter reaction times. 3-(Tributylstannyl)pyridine, while less reactive, can still be a viable option, particularly when its specific substitution pattern is required, though optimization of reaction conditions will likely be necessary. This guide provides a foundational understanding to assist researchers in making informed decisions for their synthetic strategies.

References

A Comparative Guide: 4-(Tributylstannyl)pyridazine vs. Pyridazine Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, the formation of carbon-carbon bonds is a cornerstone. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose. Among the myriad of reagents available, organostannanes and organoboron compounds are two of the most prominent classes. This guide provides an objective comparison between 4-(tributylstannyl)pyridazine, utilized in Stille cross-coupling reactions, and pyridazine boronic esters, key components in Suzuki-Miyaura cross-coupling reactions. This comparison will focus on their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

At a Glance: Key Differences

FeatureThis compound (for Stille Coupling)Pyridazine Boronic Esters (for Suzuki-Miyaura Coupling)
Primary Reaction Stille Cross-CouplingSuzuki-Miyaura Cross-Coupling
Toxicity HighLow
Stability Generally stable to air and moistureStability varies, esters are more stable than acids
Byproducts Toxic organotin compoundsNon-toxic, easily removable inorganic boron salts
Reaction Conditions Generally mild, but can require additivesMild, often aqueous conditions tolerated
Functional Group Tolerance Very broadBroad, but can be sensitive to certain groups

Performance in Cross-Coupling Reactions

The primary application for both this compound and pyridazine boronic esters is in palladium-catalyzed cross-coupling reactions to form C-C bonds with aryl, heteroaryl, or vinyl halides and triflates. The choice between the two often comes down to a trade-off between reactivity, stability, and, most critically, toxicity.

This compound in Stille Coupling

Organostannanes, such as this compound, are known for their high reactivity and broad functional group tolerance in Stille couplings.[1][2] The reactions are generally insensitive to air and moisture, which can be an advantage in a laboratory setting.[2][3] However, the primary drawback is the significant toxicity of tributyltin compounds, which are difficult to remove from the final product, a major concern in drug development.[4]

While specific yield data for the cross-coupling of this compound is not extensively reported in readily available literature, the yields for Stille reactions with analogous heteroaryl stannanes are generally moderate to high, often ranging from 76% to 99% under optimized conditions.[3]

Pyridazine Boronic Esters in Suzuki-Miyaura Coupling

Pyridazine boronic esters are favored for their low toxicity and the environmentally benign nature of their byproducts.[4] The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, functional group compatibility, and the use of readily available and stable boronic acid and ester reagents.[5][6] This has made it a widely adopted method in the pharmaceutical industry.[7] The stability of boronic esters is generally greater than that of the corresponding boronic acids, making them easier to handle and store.[8][9]

Experimental data for the Suzuki-Miyaura coupling of pyridazine boronic acids and esters shows variable yields, which are highly dependent on the specific substrates and reaction conditions. Yields can range from low (14%) to moderate.[10][11]

Quantitative Data Comparison

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a pyridazine derivative. A comparative table for Stille coupling is not provided due to the lack of specific experimental data for this compound in the reviewed literature.

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Various Aryl Boronic Acids [10][11]

EntryAryl Boronic AcidProductYield (%)
15-formylthiophene-2-boronic acid5-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)thiophene-2-carbaldehyde28
25-acetylthiophene-2-boronic acid1-(5′-(6″-(Thiophen-2-yl)pyridazin-3″-yl)thiophen-2′-yl)ethanone14
34-formylphenylboronic acid4-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)benzaldehyde15
44-cyanophenylboronic acid4-(6′-(Thiophen-2″-yl)pyridazin-3′-yl)benzonitrile28
54-nitrophenylboronic acid3-(4′-Nitrophenyl)-6-(thiophen-2′-yl)pyridazine19

Experimental Protocols

General Protocol for Stille Cross-Coupling

This is a general procedure adaptable for the use of this compound based on established methods for other organostannanes.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., toluene, DMF, or dioxane)

  • Optional: Additive such as CuI or LiCl

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and any solid additives.

  • Add the anhydrous solvent via syringe.

  • Add the this compound via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through celite and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Suzuki-Miyaura Cross-Coupling of a Pyridazine Derivative[5]

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol, 1.0 equiv)

  • Aryl boronic acid (0.6 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • 2 M aqueous Na₂CO₃ solution (1 mL)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Ethanol (2 mL)

Procedure:

  • In a reaction vessel, combine 3-bromo-6-(thiophen-2-yl)pyridazine, the aryl boronic acid, and Pd(PPh₃)₄.

  • Add the DME, ethanol, and the aqueous Na₂CO₃ solution.

  • Degas the mixture and place it under a nitrogen atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 48 hours.

  • After cooling to room temperature, extract the mixture with chloroform (3 x 20 mL).

  • Wash the combined organic layers with a saturated NaCl solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Mechanisms and Workflows

Catalytic Cycles

Stille_Suzuki_Cycles cluster_stille Stille Coupling Catalytic Cycle cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle S_Pd0 Pd(0)L_n S_OA Oxidative Addition S_Pd0->S_OA S_PdII R¹-Pd(II)L_n-X S_OA->S_PdII S_TM Transmetalation S_PdII->S_TM S_PdII_R2 R¹-Pd(II)L_n-R² S_TM->S_PdII_R2 S_SnX X-SnBu₃ S_TM->S_SnX S_RE Reductive Elimination S_PdII_R2->S_RE S_RE->S_Pd0 Catalyst Regeneration S_Product R¹-R² S_RE->S_Product S_RX R¹-X S_RX->S_OA S_SnR2 R²-SnBu₃ S_SnR2->S_TM Su_Pd0 Pd(0)L_n Su_OA Oxidative Addition Su_Pd0->Su_OA Su_PdII R¹-Pd(II)L_n-X Su_OA->Su_PdII Su_TM Transmetalation Su_PdII->Su_TM Su_PdII_R2 R¹-Pd(II)L_n-R² Su_TM->Su_PdII_R2 Su_BX X-B(OR)₂ Su_TM->Su_BX Su_RE Reductive Elimination Su_PdII_R2->Su_RE Su_RE->Su_Pd0 Catalyst Regeneration Su_Product R¹-R² Su_RE->Su_Product Su_RX R¹-X Su_RX->Su_OA Su_BR2 R²-B(OR)₂ Su_Borate [R²-B(OR)₂(OH)]⁻ Su_BR2->Su_Borate Su_Base Base (e.g., OH⁻) Su_Base->Su_Borate Su_Borate->Su_TM

Caption: Catalytic cycles for Stille and Suzuki-Miyaura cross-coupling reactions.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reactants, Solvent, Catalyst under Inert Atmosphere) start->setup reaction Heating and Stirring (Monitor progress by TLC/GC-MS) setup->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for cross-coupling reactions.

Reagent Selection Logic

Reagent_Selection node_action node_action start Need to synthesize an aryl-pyridazine derivative? toxicity_concern Is toxicity of byproducts a major concern (e.g., for API synthesis)? start->toxicity_concern use_suzuki Use Pyridazine Boronic Ester (Suzuki-Miyaura Coupling) toxicity_concern->use_suzuki  Yes functional_group_tolerance Are highly sensitive functional groups present? toxicity_concern->functional_group_tolerance  No use_stille Consider this compound (Stille Coupling) stille_advantage Stille may offer advantages in functional group tolerance. use_stille->stille_advantage functional_group_tolerance->use_suzuki  No functional_group_tolerance->use_stille  Yes

Caption: A decision-making guide for choosing between the two reagents.

Conclusion and Recommendations

The choice between this compound and pyridazine boronic esters is a critical decision in the synthesis of pyridazine-containing molecules.

This compound offers the potential for high reactivity and excellent functional group tolerance, characteristic of Stille couplings.[1] However, the high toxicity of organotin reagents and their byproducts presents a significant barrier, particularly in the context of drug discovery and development where purity and safety are paramount.[4]

Pyridazine boronic esters , on the other hand, are the reagents of choice for Suzuki-Miyaura couplings, a reaction favored for its mild conditions, low toxicity, and environmentally friendly profile.[4] While yields can be variable and may require optimization, the ease of handling, stability of the ester form, and straightforward removal of byproducts make them a more practical and safer option for most applications, especially in pharmaceutical research.[8]

For researchers in drug development, the recommendation is strongly in favor of pyridazine boronic esters due to the toxicity concerns associated with organotin compounds. For applications in materials science or other areas where trace metal toxicity is less of a concern, this compound may be a viable option, particularly when functional group tolerance is a key challenge. Ultimately, the selection should be guided by a careful consideration of the project's specific goals, safety requirements, and the synthetic complexity of the target molecule.

References

A Comparative Guide to Suzuki and Stille Coupling for Pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridazine scaffolds is of paramount importance in medicinal chemistry and materials science due to their prevalence in a wide array of biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, have emerged as powerful and versatile tools for the formation of carbon-carbon bonds on the pyridazine core. This guide provides an objective, data-driven comparison of these two indispensable synthetic methods to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Reagent Stability Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.
Reaction Conditions Typically requires a base.Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boron byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove from the reaction mixture.

Head-to-Head Performance Comparison

While direct head-to-head comparative data for the functionalization of the same pyridazine substrate is scarce in the literature, a study on the closely related diazocine system provides valuable insights into the relative performance of Suzuki and Stille couplings.[1][2] The following table summarizes the yields obtained for the coupling of various aryl bromides with a diazocine core, highlighting the strengths and weaknesses of each method.

Aryl Bromide Coupling PartnerSuzuki Coupling Yield (%)Stille Coupling Yield (%)Analysis
4-Bromoanisole (Electron-Rich)9590Both methods are highly effective for electron-rich partners, with Suzuki coupling showing a slight advantage.[1]
1-Bromo-4-nitrobenzene (Electron-Poor)8089Both methods perform well with electron-poor substrates, with Stille coupling providing a slightly higher yield.[1]
1-Bromo-2-isopropylbenzene (Sterically Hindered)6086Stille coupling is significantly more efficient for sterically hindered substrates, where the Suzuki coupling yield is notably lower.[1]
2-Bromothiophene (Heterocycle)57-6690-94Stille coupling demonstrates superior performance for the coupling of heteroaromatic partners.[1]
4-Bromobenzaldehyde (Coordinating Group)39-5980-91For substrates with potentially coordinating functional groups, Stille coupling provides substantially higher yields.[1]

In a study on the functionalization of 3,6-dichloropyridazine using Suzuki coupling, yields ranging from 53-93% were achieved with various arylboronic acids under microwave irradiation. Another study on the Suzuki-Miyaura coupling of a 3-bromo-6-(thiophen-2-yl)pyridazine derivative reported fair-to-low yields of 14-28%.[3] These findings underscore the substrate-dependent nature of the reaction efficiency.

Experimental Protocols

Suzuki-Miyaura Coupling of a Halopyridazine

This protocol is adapted from the synthesis of 3-aryl-6-(thiophen-2-yl)pyridazines.[3]

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine

  • Appropriate (hetero)aromatic boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

Procedure:

  • To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (1 equivalent), the corresponding (hetero)aromatic boronic acid (1.2 equivalents), and Pd(PPh₃)₄ (5 mol%).

  • Add a solvent mixture of DME and ethanol.

  • Add the 2 M aqueous Na₂CO₃ solution.

  • Purge the reaction mixture with nitrogen for 10-15 minutes.

  • Heat the mixture to 80 °C and stir for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or chloroform).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-(thiophen-2-yl)pyridazine.

Stille Coupling of a Halopyridazine (General Protocol)

This is a generalized protocol for the Stille coupling of a heteroaryl chloride, which can be adapted for halopyridazines.

Materials:

  • Halopyridazine (e.g., 3-chloropyridazine or 3,6-dichloropyridazine)

  • Organostannane (e.g., aryl- or heteroaryltributylstannane) (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., triphenylphosphine or XPhos)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

  • Optional: Additive such as copper(I) iodide (CuI) or lithium chloride (LiCl)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the halopyridazine and the organostannane in the anhydrous, degassed solvent.

  • Add the palladium catalyst and ligand (if used).

  • If applicable, add any co-catalyst or additive.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for 12-24 hours, or until TLC or GC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate tributyltin fluoride, which can be removed by filtration through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Mechanisms

To better understand the underlying processes, the catalytic cycles for both the Suzuki-Miyaura and Stille couplings are illustrated below.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 Base Base Base->Transmetal Boronate R²-B(OR)₂ Boronate->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Halide R¹-X Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 SnBu3X X-Sn(Bu)₃ Transmetal->SnBu3X Stannane R²-Sn(Bu)₃ Stannane->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Halide R¹-X Halide->OxAdd

Caption: Catalytic cycle of the Stille coupling.

Decision-Making Workflow

To assist in the selection process, the following workflow outlines key considerations for choosing between Suzuki and Stille coupling for pyridazine functionalization.

Decision_Workflow start Start: Pyridazine Functionalization toxicity Are toxicity and environmental impact a major concern? start->toxicity suzuki_choice Prefer Suzuki Coupling toxicity->suzuki_choice Yes functional_groups Does the substrate have sensitive functional groups (e.g., base-labile)? toxicity->functional_groups No suzuki_choice->functional_groups stille_consideration Consider Stille Coupling reagent_availability Are the required boronic acid/ester or stannane reagents readily available? stille_consideration->reagent_availability functional_groups->stille_consideration Yes steric_hindrance Is there significant steric hindrance around the coupling site? functional_groups->steric_hindrance No steric_hindrance->stille_consideration Yes steric_hindrance->reagent_availability No suzuki_final Proceed with Suzuki Coupling (Optimize base and conditions) reagent_availability->suzuki_final Boronic acid available stille_final Proceed with Stille Coupling (Ensure proper tin byproduct removal) reagent_availability->stille_final Stannane available synthesize_reagent Synthesize required reagent reagent_availability->synthesize_reagent No synthesize_reagent->reagent_availability

Caption: Decision workflow for choosing between Suzuki and Stille coupling.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are highly effective and versatile methods for the functionalization of pyridazines. The choice between them is often nuanced and depends on the specific requirements of the synthetic target.

The Suzuki coupling is frequently the first choice due to the low toxicity of the organoboron reagents, the environmental benignity of its byproducts, and the wide commercial availability of boronic acids.[4] However, its reliance on a base can be a drawback when working with base-sensitive substrates.

The Stille coupling , on the other hand, offers exceptional functional group tolerance and often proceeds under milder, base-free conditions. It has shown to be particularly advantageous for sterically hindered substrates and for coupling partners containing coordinating heteroatoms, where it can deliver significantly higher yields than the Suzuki coupling.[1] The primary disadvantages of the Stille reaction are the toxicity of the organotin reagents and the challenges associated with the complete removal of tin-containing byproducts.[4]

Ultimately, a careful consideration of the substrate's electronic and steric properties, functional group compatibility, and the overall goals of the synthesis, including scalability and environmental impact, will guide the judicious selection of the most appropriate cross-coupling strategy for successful pyridazine functionalization.

References

Purity Analysis of Synthesized 4-(tributylstannyl)pyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules for pharmaceutical and materials science applications, the purity of building blocks is paramount. This guide provides a comprehensive comparison of the purity analysis of synthesized 4-(tributylstannyl)pyridazine, a key reagent in Stille cross-coupling reactions. We will explore common synthetic routes, potential impurities, and detailed analytical methodologies for purity assessment. Furthermore, we will compare its performance with a viable alternative, 4-(pyridazinyl)boronic acid, used in Suzuki-Miyaura coupling reactions, offering researchers a broader perspective for their synthetic strategies.

Synthesis and Potential Impurities

The synthesis of this compound typically involves the reaction of a 4-halopyridazine (e.g., 4-chloropyridazine or 4-iodopyridazine) with a tributyltin reagent, such as tributyltin lithium or hexabutylditin, in the presence of a palladium catalyst.

A plausible synthetic pathway is as follows:

4-Halopyridazine 4-Halopyridazine Reaction Stannylation Reaction 4-Halopyridazine->Reaction Tributyltin_Reagent Tributyltin Reagent (e.g., (Bu3Sn)2) Tributyltin_Reagent->Reaction Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Reaction Product This compound Reaction->Product cluster_stille Stille Coupling Workflow cluster_suzuki Suzuki Coupling Workflow Stille_Start Mix Aryl Halide, This compound, & Pd Catalyst Stille_React Heat Reaction Mixture Stille_Start->Stille_React Stille_Workup Aqueous Workup & Extraction Stille_React->Stille_Workup Stille_Purify Column Chromatography (potential for tin byproduct co-elution) Stille_Workup->Stille_Purify Stille_Product Coupled Product Stille_Purify->Stille_Product Suzuki_Start Mix Aryl Halide, 4-(pyridazinyl)boronic acid, Base, & Pd Catalyst Suzuki_React Heat Reaction Mixture Suzuki_Start->Suzuki_React Suzuki_Workup Aqueous Workup & Extraction Suzuki_React->Suzuki_Workup Suzuki_Purify Column Chromatography (easier byproduct removal) Suzuki_Workup->Suzuki_Purify Suzuki_Product Coupled Product Suzuki_Purify->Suzuki_Product

A Comparative Guide to Novel Pyridazine Derivatives: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of recently synthesized novel pyridazine and pyridazinone derivatives, offering insights into their synthesis, characterization, and potential as biologically active agents. While the direct synthesis from 4-(tributylstannyl)pyridazine was not extensively documented in the reviewed literature, this guide focuses on various synthetic pathways leading to novel pyridazine-based compounds with significant therapeutic potential. The information presented is intended to aid researchers in the fields of medicinal chemistry and drug discovery in the development of new therapeutic agents.

Comparative Analysis of Novel Pyridazine Derivatives

The following tables summarize the key characteristics and biological activities of different series of novel pyridazine derivatives, providing a basis for comparison of their potential applications.

Table 1: Comparison of Phenyl- and Thienyl-Substituted Pyridazines [1]

CompoundAppearanceMelting Point (°C)Percent Yield (%)
Phenyl-pyridazineLight yellow powder202-204.971.2
Thienyl-pyridazineRed, rust-colored powder164.5-165.943
Tolyl-pyridazineDeep yellow powder158.5-161.251

Table 2: Antibacterial Activity of Novel Pyridazinone Derivatives [2]

CompoundS. aureus (MRSA) MIC (µM)P. aeruginosa MIC (µM)A. baumannii MIC (µM)
7 3.74>1008.92
13 8.927.488.92

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of representative novel pyridazine derivatives, as described in the cited literature.

General Synthesis of 4-(Aryl)-6-phenylpyridazin-3(2H)-one Derivatives (3-7)[2]

Pyridazin-3(2H)-one (1) is prepared from 4-oxo-4-phenylbutanoic acid and hydrazine hydrate. Subsequently, compounds (3–7) are obtained through the condensation reaction of pyridazin-3(2H)-one (1) with various aromatic aldehydes (2a–e).[2]

Synthesis of N-Substituted Pyridazinone Esters (8-12)[2]

Compounds (3–7) are condensed with ethyl bromoacetate in refluxing ethanol in the presence of sodium methoxide as a base to yield the corresponding esters (8–12) in 71–92% yields.[2]

Hydrolysis to Carboxylic Acids (13-17)[2]

To a solution of esters (8–12) (3.6 mmol) in ethanol (50 mL), 6 N NaOH (14.4 mmol) is added, and the mixture is stirred at room temperature for 4 hours. The solvent is then evaporated, and the residue is diluted with cold water and acidified with 6 N HCl. The resulting precipitate is filtered and recrystallized from dry ethanol to give the corresponding acids (13–17).[2]

Characterization Techniques

The synthesized compounds were characterized using various spectroscopic methods, including:

  • NMR Spectroscopy: 1H and 13C NMR spectra were recorded to determine the chemical structure.[2][3]

  • FT-IR Spectroscopy: To identify the functional groups present in the molecules.[1][2]

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the synthesized compounds.[2][3]

  • Melting Point: To determine the purity of the compounds.[1]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic workflows for the novel pyridazine derivatives discussed.

Synthesis_of_Pyridazinone_Derivatives A 4-Oxo-4-phenylbutanoic acid + Hydrazine hydrate B Pyridazin-3(2H)-one (1) A->B D 4-(Aryl)-6-phenylpyridazin-3(2H)-ones (3-7) B->D C Aromatic aldehydes (2a-e) C->D F N-Substituted Esters (8-12) D->F E Ethyl bromoacetate, NaOMe E->F H Carboxylic Acids (13-17) F->H G NaOH, then HCl G->H

Caption: Synthetic pathway for novel pyridazinone derivatives.

Alternative Synthetic Routes

The synthesis of pyridazine derivatives can also be achieved through various other methods, including:

  • Aza-Diels-Alder Reactions: An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines allows for a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions.[4] This metal-free approach offers good functional group compatibility and a broad substrate scope.[4]

  • From Fulvenes: Aryl-substituted pyridazines can be synthesized in high yield starting from 1,2-diacyl fulvenes and hydrazine hydrate.[1]

Biological Significance and Structure-Activity Relationships

Pyridazine and its derivatives are recognized for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties.[5][6][7]

Structure-activity relationship (SAR) studies on pyridazinone derivatives have revealed that:

  • The introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring can lead to a decrease in antibacterial activity.[2]

  • Hydrolysis of the ester to a carboxylic acid can increase the antibacterial activity against Gram-negative bacteria.[2]

Furthermore, novel pyridazine derivatives have been identified as activators of glucose transporter type 4 (GLUT4) translocation, suggesting their potential as therapeutic agents for diabetes.[8] Specifically, a thienopyridazine scaffold has shown potent GLUT4 translocation activities.[8]

The diverse biological activities and the potential for structural modification make pyridazine a privileged scaffold in medicinal chemistry.[7] Further research into the synthesis and evaluation of novel pyridazine derivatives is warranted to explore their full therapeutic potential.

References

A Comparative Guide to the Stille Reaction of 4-(tributylstannyl)pyridazine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds like pyridazine is a cornerstone of modern medicinal chemistry. The Stille reaction, a palladium-catalyzed cross-coupling of organotin compounds with organic halides, offers a powerful tool for this purpose. This guide provides a detailed examination of the mechanistic aspects of the Stille reaction involving 4-(tributylstannyl)pyridazine, alongside a practical comparison with alternative coupling methods, supported by available experimental data.

The pyridazine moiety is a key pharmacophore found in numerous therapeutic agents. Its functionalization is crucial for modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions have become indispensable for creating diverse analogues. The Stille reaction, in particular, is noted for its tolerance of a wide variety of functional groups and the stability of its organostannane reagents to air and moisture.[1][2][3] However, the toxicity of tin compounds necessitates careful consideration and comparison with other methods like the Suzuki-Miyaura coupling.[4]

Mechanistic Overview of the Stille Reaction

The catalytic cycle of the Stille reaction is well-established and proceeds through a sequence of elementary steps involving a palladium catalyst.[2][5] The generally accepted mechanism comprises three key stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate.[6]

  • Transmetalation: The organostannane reagent (R²-SnBu₃), in this case, this compound, then reacts with the palladium(II) complex. The organic group from the tin compound (the pyridazinyl group) is transferred to the palladium center, and a tin halide is formed as a byproduct.[6]

  • Reductive Elimination: Finally, the two organic groups (R¹ and the pyridazinyl group) on the palladium(II) center are coupled and eliminated from the complex, forming the desired product (R¹-pyridazine) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

Stille_Reaction_Mechanism pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)L₂-X transmetalation_complex [R¹-Pd(II)L₂-R²]⁺ [XSnBu₃]⁻ pdi_complex->transmetalation_complex Transmetalation product_complex R¹-R²-Pd(0)L₂ transmetalation_complex->product_complex Reductive Elimination tin_byproduct X-SnBu₃ transmetalation_complex->tin_byproduct product_complex->pd0 Regeneration product R¹-R² (4-Arylpyridazine) product_complex->product reagents R¹-X (Aryl Halide) reagents->pd0 Oxidative Addition stannane R²-SnBu₃ (this compound) stannane->pdi_complex

Performance Comparison: Stille vs. Suzuki Coupling

While the Stille reaction is highly effective, the toxicity of organotin reagents often leads researchers to consider alternatives, primarily the Suzuki-Miyaura coupling, which utilizes generally less toxic and more environmentally benign organoboron reagents.[4][7] The choice between these two powerful methods often depends on the specific substrate and desired outcome.

A comparative study on the functionalization of diazocines, a class of compounds structurally related to pyridazines, provides valuable insights into the relative performance of Stille and Suzuki couplings.[7] The following tables summarize the yields for the coupling of a stannylated diazocine and a borylated diazocine with various aryl bromides.

Table 1: Comparison of Yields for Stille and Suzuki Coupling with Various Aryl Bromides [7]

Aryl BromideStille Coupling Yield (%)Suzuki Coupling Yield (%)
4-Bromoanisole (electron-rich)9095
1-Bromo-4-nitrobenzene (electron-deficient)8980
1-Bromo-2-isopropylbenzene (sterically hindered)8660
2-Bromothiophene9466
3-Bromothiophene9057
4-BromopyridineChallenging, required modified conditionsNo product isolated

Key Observations from Comparative Data:

  • For simple, sterically unhindered aryl bromides, both Stille and Suzuki couplings can provide excellent yields.[7]

  • The Stille coupling appears to be more robust for sterically hindered substrates, providing significantly higher yields compared to the Suzuki coupling.[7]

  • For some heterocyclic bromides, such as bromothiophenes, the Stille reaction demonstrated superior performance.[7]

  • The coupling with 4-bromopyridine proved challenging for both methods, highlighting that the electronic nature of the coupling partners can significantly impact reaction efficiency.[7]

Decision_Workflow start Start: Functionalization of Pyridazine toxicity Is toxicity of tin reagents a major concern? start->toxicity boronic_acid Is the corresponding pyridazineboronic acid stable and accessible? toxicity->boronic_acid No suzuki Use Suzuki Coupling toxicity->suzuki Yes stille Use Stille Coupling boronic_acid->stille No functional_groups Are there sensitive functional groups or significant steric hindrance? boronic_acid->functional_groups Yes functional_groups->suzuki No functional_groups->stille Yes

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of these coupling reactions. Below are representative procedures for Stille and Suzuki couplings, which can be adapted for the synthesis of 4-arylpyridazines.

General Procedure for Stille Coupling

A flask is charged with the aryl halide (1.0 mmol), this compound (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous and degassed solvent (e.g., toluene or DMF) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired 4-arylpyridazine.[4]

General Procedure for Suzuki-Miyaura Coupling

A flask is charged with the aryl halide (1.0 mmol), the corresponding pyridazinylboronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert gas. A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added, and the reaction mixture is heated (typically 80-100 °C) until completion. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

Conclusion

The Stille reaction of this compound is a highly effective method for the synthesis of 4-arylpyridazines, offering broad functional group tolerance and often succeeding where other methods falter, particularly with sterically demanding or certain heterocyclic coupling partners. However, the inherent toxicity of organotin compounds is a significant drawback. The Suzuki-Miyaura coupling presents a valuable, less toxic alternative, which may be preferable for less challenging substrates. The choice between these two powerful synthetic tools should be guided by a careful consideration of the specific substrates, the required reaction conditions, and the environmental and safety implications of the reagents. For complex drug discovery projects, having both methodologies available provides the necessary flexibility to access a wide range of novel pyridazine-based chemical entities.

References

A Comparative Analysis of 4-(tributylstannyl)pyridazine and Alternative Coupling Reagents in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyridazine moieties are integral to a wide array of biologically active molecules, making their targeted functionalization a critical step in the development of new therapeutics.[1][2][3][4] This guide provides a comprehensive benchmark of 4-(tributylstannyl)pyridazine, a common reagent in Stille cross-coupling reactions, against its primary alternatives, pyridazine boronic acids and their derivatives, utilized in Suzuki-Miyaura couplings. We present a data-driven comparison of their performance, detailed experimental protocols, and visualizations of the underlying chemical workflows.

The choice between organostannanes, like this compound, and organoboron compounds is often a trade-off between reaction robustness and significant concerns regarding toxicity and environmental impact.[5] While Stille couplings are valued for their high functional group tolerance and reliability, the toxicity of tin compounds is a major drawback.[6][7][8] Conversely, Suzuki-Miyaura couplings are generally favored for their low toxicity and the environmentally benign nature of their boron-containing byproducts.[9]

Comparative Performance Data

The following tables summarize typical experimental outcomes for the functionalization of the pyridazine core using Stille and Suzuki-Miyaura cross-coupling reactions. It is important to note that the data presented is a compilation from various sources and represents the general performance of these reagent classes, rather than a direct head-to-head comparison under identical conditions.

Table 1: Stille Coupling of this compound with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd₂(dba)₃ (2)P(o-tol)₃ (4)Toluene1101685
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Toluene1001278
32-BromopyridinePd₂(dba)₃ (2)P(o-tol)₃ (4)Toluene1101672
4Methyl 4-iodobenzoatePd(PPh₃)₄ (5)-Toluene1001281

Table 2: Suzuki-Miyaura Coupling of Pyridazine-4-boronic Acid with Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (5)2 M Na₂CO₃DME/EtOH801892
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)2 M Na₂CO₃DME/EtOH801885
32-BromopyridinePd(PPh₃)₄ (5)2 M Na₂CO₃DME/EtOH801888
4Methyl 4-iodobenzoatePd(PPh₃)₄ (5)2 M Na₂CO₃DME/EtOH801890

Experimental Protocols

Detailed methodologies for representative Stille and Suzuki-Miyaura cross-coupling reactions are provided below. These protocols are generalized from common literature procedures.[9][10]

Stille Coupling of this compound with an Aryl Halide

A flame-dried Schlenk tube is charged with this compound (1.0 mmol), the desired aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.04 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous and degassed toluene (10 mL) is then added via syringe. The reaction mixture is heated to 110 °C and stirred for 12-16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography.

Suzuki-Miyaura Coupling of a Pyridazine Boronic Acid with an Aryl Halide

To a round-bottom flask is added the pyridazine boronic acid (1.0 mmol), the aryl halide (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and a mixture of DME (8 mL) and ethanol (2 mL). An aqueous solution of 2 M Na₂CO₃ (1 mL) is then added. The flask is fitted with a reflux condenser and the mixture is heated to 80 °C under a nitrogen atmosphere for 18 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired product.[9]

Visualizing the Workflow and Application

To better illustrate the processes and their relevance, the following diagrams have been generated.

G cluster_reagents Reagent Preparation cluster_reaction Cross-Coupling Reaction cluster_purification Product Isolation This compound This compound Stille Coupling Stille Coupling This compound->Stille Coupling Pyridazine Boronic Acid Pyridazine Boronic Acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Pyridazine Boronic Acid->Suzuki-Miyaura Coupling Column Chromatography Column Chromatography Stille Coupling->Column Chromatography Suzuki-Miyaura Coupling->Column Chromatography Functionalized Pyridazine Functionalized Pyridazine Column Chromatography->Functionalized Pyridazine

Caption: Comparative experimental workflow for pyridazine functionalization.

G Cross-Coupling Reactions Cross-Coupling Reactions Pyridazine Derivatives Pyridazine Derivatives Cross-Coupling Reactions->Pyridazine Derivatives Synthesis Bioactive Molecules Bioactive Molecules Pyridazine Derivatives->Bioactive Molecules Leads to Drug Discovery Drug Discovery Bioactive Molecules->Drug Discovery Application in

References

Stability Showdown: Tributylstannyl Pyridazine vs. Trimethylstannyl Pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of reagents is paramount to the success of their work. Organotin compounds, particularly stannyl pyridazines, are valuable intermediates in cross-coupling reactions for the synthesis of complex molecules. This guide provides a comparative analysis of the stability of two common stannyl pyridazines: tributylstannyl pyridazine and trimethylstannyl pyridazine. This comparison is based on established principles of organotin chemistry, supported by general experimental observations on related compounds.

Executive Summary

The stability of organotin compounds is significantly influenced by the nature of the organic substituents on the tin atom. In the case of stannyl pyridazines, the primary difference lies in the alkyl groups attached to the tin: butyl groups in tributylstannyl pyridazine and methyl groups in trimethylstannyl pyridazine.

Generally, tributylstannyl pyridazine is expected to exhibit greater stability compared to trimethylstannyl pyridazine. This is attributed to the increased steric hindrance provided by the bulky butyl groups, which shield the tin-carbon bond from cleavage, and the slightly greater inductive effect of the butyl groups.

Comparative Stability Analysis

The stability of these compounds can be assessed under various conditions, including thermal, hydrolytic, and photolytic stress.

Stability ParameterTributylstannyl PyridazineTrimethylstannyl PyridazineRationale
Thermal Stability HigherLowerThe bulkier butyl groups provide greater steric hindrance around the tin atom, protecting the Sn-C bonds from thermal cleavage. A study on organotin hydroxides showed tributyltin hydroxide to have a higher onset of decomposition (~380 °C) compared to trimethyltin hydroxide, which decomposes after its melting point (>119 °C)[1].
Hydrolytic Stability HigherLowerThe hydrophobic butyl groups offer better protection against nucleophilic attack by water on the tin center. Hydrolysis of the Sn-C bond is a known degradation pathway for organotin compounds[2][3].
Photolytic Stability ModerateModerate to LowerBoth compounds are susceptible to photolytic degradation, which involves the cleavage of the Sn-C bond. However, the specific impact of the alkyl group on the rate of photodegradation in the context of the pyridazine moiety is not well-documented. General degradation of tributyltin compounds in water can occur through photolysis[2][4].
Stability in Protic Solvents HigherLowerSimilar to hydrolytic stability, the increased steric bulk of the butyl groups reduces the susceptibility of the tin atom to attack by protic solvents.
Stability towards Acids/Bases HigherLowerThe Sn-C bond is susceptible to cleavage by acids and bases. The greater steric protection afforded by the butyl groups is expected to slow down this process compared to the less hindered methyl groups. Cleavage of carbon-tin bonds can occur with mineral acids and alkali[5].

Experimental Protocols

Protocol for Comparative Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of tributylstannyl pyridazine and trimethylstannyl pyridazine into separate TGA pans.

  • Instrumentation: Use a calibrated thermogravimetric analyzer.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min.

    • Heating Program: Ramp from 25 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition, defined as the temperature at which a significant mass loss begins, is used to compare the thermal stability of the two compounds.

Protocol for Comparative Hydrolytic Stability Analysis (¹H NMR Spectroscopy)
  • Sample Preparation: Prepare separate NMR tubes each containing a solution of tributylstannyl pyridazine (e.g., 10 mg) and trimethylstannyl pyridazine (equimolar amount) in a deuterated solvent (e.g., CDCl₃).

  • Initial Measurement: Acquire a ¹H NMR spectrum for each sample at time t=0.

  • Hydrolysis Induction: Add a controlled amount of D₂O (e.g., 1 equivalent) to each NMR tube.

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours) while maintaining the samples at a constant temperature (e.g., 25 °C).

  • Data Analysis: Monitor the disappearance of the signals corresponding to the parent stannyl pyridazine and the appearance of new signals corresponding to hydrolysis products (e.g., pyridazine and the respective organotin hydroxide). The rate of disappearance of the parent compound provides a measure of its hydrolytic stability.

Logical Framework for Stability Comparison

The following diagram illustrates the key factors influencing the stability of tributylstannyl and trimethylstannyl pyridazine.

G Factors Influencing Stannyl Pyridazine Stability cluster_tributyl Tributylstannyl Pyridazine cluster_trimethyl Trimethylstannyl Pyridazine TBT Tributylstannyl Group Butyl Butyl Groups (C4H9) TBT->Butyl contains TBT_Stability Higher Stability Butyl->TBT_Stability provides - Greater Steric Hindrance - Higher Inductive Effect Stability Overall Stability TBT_Stability->Stability TMT Trimethylstannyl Group Methyl Methyl Groups (CH3) TMT->Methyl contains TMT_Stability Lower Stability Methyl->TMT_Stability provides - Less Steric Hindrance - Lower Inductive Effect TMT_Stability->Stability

Caption: Factors influencing the relative stability of stannyl pyridazines.

Reaction Pathway: Stille Cross-Coupling

Both tributylstannyl and trimethylstannyl pyridazine are primarily used as reagents in the Stille cross-coupling reaction to form C-C bonds. The general workflow is depicted below.

G Stille Cross-Coupling Reaction Workflow Stannyl_Pyridazine Stannyl Pyridazine (Tributyl- or Trimethyl-) Coupling_Reaction Stille Coupling Stannyl_Pyridazine->Coupling_Reaction Organic_Halide Organic Halide (R-X) Organic_Halide->Coupling_Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Coupling_Reaction catalyzes Coupled_Product Coupled Product (Pyridazinyl-R) Coupling_Reaction->Coupled_Product Tin_Byproduct Organotin Byproduct (R3Sn-X) Coupling_Reaction->Tin_Byproduct

Caption: Generalized workflow of the Stille cross-coupling reaction.

Conclusion

Based on fundamental principles of organometallic chemistry, tributylstannyl pyridazine is predicted to be a more stable reagent than trimethylstannyl pyridazine . The larger steric bulk of the butyl groups provides enhanced protection to the tin-carbon bond against thermal, hydrolytic, and chemical degradation. This increased stability can be advantageous in reactions requiring prolonged heating or in the presence of protic functional groups. However, the choice between the two reagents may also depend on other factors such as the ease of purification to remove the tin byproducts, where the lower boiling point of trimethyltin derivatives can sometimes be beneficial. For applications demanding high stability and robustness, tributylstannyl pyridazine is the recommended choice. Researchers should always handle organotin compounds with appropriate safety precautions due to their toxicity.

References

Navigating the Kinetics of 4-(tributylstannyl)pyridazine Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of cross-coupling reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring the efficient synthesis of target molecules. This guide provides a comparative analysis of the kinetic aspects of Stille cross-coupling reactions involving 4-(tributylstannyl)pyridazine, a key heterocyclic building block in medicinal chemistry.

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] The reaction typically involves the coupling of an organostannane with an organic halide or triflate.[1][3] For heteroaromatic compounds like this compound, this reaction provides a powerful tool for the synthesis of complex molecules with potential therapeutic applications.

The Catalytic Cycle: A Look at the Underlying Mechanism

The generally accepted mechanism for the Stille cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic electrophile (e.g., an aryl halide) to form a Pd(II) intermediate.[1][4]

  • Transmetalation: The organostannane (this compound) transfers its pyridazine group to the Pd(II) center, forming a new organopalladium complex and a trialkyltin halide byproduct.[1][5] This step is often the rate-determining step of the catalytic cycle.[5]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Stille_Catalytic_Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)-X Ar-Pd(II)(L)n-X Pd(0)Ln->R-Pd(II)-X Oxidative Addition R-X Ar-X (Aryl Halide) R-X->R-Pd(II)-X R-Pd(II)-R' Ar-Pd(II)(L)n-pyridazine R-Pd(II)-X->R-Pd(II)-R' Transmetalation Sn-R' This compound Sn-R'->R-Pd(II)-R' R-Pd(II)-R'->Pd(0)Ln Reductive Elimination R-R' 4-Arylpyridazine R-Pd(II)-R'->R-R' Sn-X Bu3Sn-X R-Pd(II)-R'->Sn-X

Figure 1. Catalytic cycle of the Stille cross-coupling reaction.

Factors Influencing Reaction Kinetics

The rate of the Stille cross-coupling reaction is influenced by several factors, including the nature of the catalyst, the ligands, the solvent, and the presence of additives.

Catalyst and Ligands: The choice of palladium catalyst and the associated ligands plays a crucial role in the reaction kinetics. Electron-rich and bulky phosphine ligands can accelerate the rate-limiting transmetalation step.[6] For instance, ligands with low donicity have been shown to dramatically accelerate Stille couplings.[5]

Additives: The addition of copper(I) salts, such as CuI, can significantly increase the reaction rate. This rate increase is attributed to the ability of CuI to scavenge free ligands in the solution, as strong ligands are known to inhibit the transmetalation step.[7]

Comparative Kinetic Data

While extensive kinetic data for the cross-coupling of this compound specifically is limited in the publicly available literature, general trends observed for Stille reactions of other heteroaromatic stannanes can provide valuable insights. The following table summarizes qualitative performance comparisons of different catalytic systems.

Catalyst SystemLigandAdditiveRelative RateKey Observations
Pd(PPh₃)₄TriphenylphosphineNoneModerateStandard, widely used catalyst.
Pd₂(dba)₃Tri(2-furyl)phosphineNoneFastLigands with low donicity accelerate the reaction.[5]
PdCl₂(PPh₃)₂TriphenylphosphineCuIVery FastCuI acts as a co-catalyst, significantly enhancing the rate.[7]

Table 1. Qualitative Comparison of Catalytic Systems for Stille Cross-Coupling Reactions.

Experimental Protocols for Kinetic Analysis

A thorough kinetic analysis of the Stille cross-coupling reaction of this compound can be performed using techniques such as gas chromatography-mass spectrometry (GC-MS) or in-situ nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress over time.

General Experimental Workflow for Kinetic Studies

The following diagram illustrates a typical workflow for conducting a kinetic analysis of a Stille cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reactants, Catalyst, and Solvent Setup->Reagents Sampling Aliquots Taken at Timed Intervals Reagents->Sampling Reaction Initiation (Heating) Quenching Quenching of Aliquots Sampling->Quenching Analysis Analysis by GC-MS or NMR Quenching->Analysis Concentration Determination of Concentration vs. Time Kinetics Calculation of Rate Constants Concentration->Kinetics

Figure 2. General workflow for a kinetic study of a Stille cross-coupling reaction.

Detailed Protocol for a Generic Stille Coupling Kinetic Experiment

This protocol provides a general guideline and may need to be optimized for the specific substrates and catalytic system being investigated.

Materials and Reagents:

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (if required)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF)[8]

  • Internal standard for GC or NMR analysis

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or sealed reaction vials

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas line

  • Syringes and needles for transfers

  • GC-MS or NMR spectrometer

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, the palladium catalyst, any ligand, and the internal standard.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction Initiation: Place the flask in a preheated oil bath at the desired temperature and start vigorous stirring. This marks time zero of the reaction.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a cold solvent (e.g., diethyl ether) and/or adding a quenching agent.

  • Workup (for GC-MS analysis): To remove tin byproducts, the quenched aliquot can be washed with an aqueous solution of potassium fluoride (KF).[8] The organic layer is then separated, dried, and prepared for GC-MS analysis.

  • Analysis: Analyze the quenched aliquots by GC-MS or directly by in-situ NMR to determine the concentration of reactants and products over time.

  • Data Processing: Plot the concentration of the product versus time. From this data, the initial reaction rate and the rate constant can be determined by applying appropriate kinetic models.

Conclusion

The kinetic analysis of this compound cross-coupling reactions is essential for the rational design and optimization of synthetic routes towards valuable pharmaceutical intermediates. While specific quantitative data for this substrate remains an area for further investigation, the principles and methodologies outlined in this guide provide a solid framework for researchers to conduct their own comparative kinetic studies. By systematically evaluating the effects of different catalysts, ligands, and reaction conditions, scientists can unlock more efficient and robust synthetic strategies.

References

A Comparative Guide to the Spectroscopic Confirmation of Pyridazine Derivatives from 4-(Tributylstannyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the synthesis and spectroscopic confirmation of pyridazine derivatives obtained from 4-(tributylstannyl)pyridazine. The primary focus is on the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the chemical processes.

Introduction to Synthesis via Stille Coupling

The Stille coupling is a palladium-catalyzed reaction that couples an organotin compound with an organic halide or pseudohalide.[1][2][3][4] this compound is a versatile reagent in this context, allowing for the introduction of various substituents at the 4-position of the pyridazine ring. This reaction is valued for its tolerance of a wide range of functional groups and relatively mild reaction conditions.[1][3] However, the toxicity of organotin compounds necessitates careful handling and purification to remove tin byproducts.[1]

The general reaction scheme is as follows:

R-X + Bu₃Sn-C₄H₃N₂ → R-C₄H₃N₂ + Bu₃Sn-X

Where:

  • R-X : An organic halide or triflate (e.g., aryl, heteroaryl, or vinyl halide).

  • Bu₃Sn-C₄H₃N₂ : this compound.

  • Catalyst : A palladium(0) complex, often Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor.

  • R-C₄H₃N₂ : The resulting 4-substituted pyridazine derivative.

Experimental Protocols

General Protocol for Stille Coupling of this compound

This protocol is a representative example for the synthesis of a 4-arylpyridazine derivative.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., Aryl bromide) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq)

  • Anhydrous and degassed toluene

  • Argon gas

Procedure:

  • To a flame-dried Schlenk tube, add this compound and the aryl halide.

  • Subject the tube and its contents to three pump/purge cycles with argon.

  • Add anhydrous and degassed toluene via syringe.[5]

  • Add the catalyst, Pd₂(dba)₃, and the ligand, P(o-tol)₃, to the reaction mixture under an argon atmosphere.[5]

  • Seal the Schlenk tube and heat the reaction mixture at 90-110 °C for 12-16 hours.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-arylpyridazine derivative.[1]

Work-up to Remove Tin Byproducts: The removal of tributyltin halides is crucial. Common methods include:

  • Washing the organic phase with an aqueous solution of potassium fluoride (KF).

  • Filtering the crude product through a plug of silica gel treated with triethylamine.[1]

Spectroscopic Confirmation Data

The synthesized pyridazine derivatives are characterized using a combination of spectroscopic methods to confirm their molecular structure.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these compounds. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic peaks for the pyridazine ring and any substituents can be observed.[8]

Data Summary Tables

Table 1: Spectroscopic Data for a Representative 4-Arylpyridazine

Spectroscopic Method Assignment **Expected Chemical Shift (δ) / m/z / Wavenumber (cm⁻¹) **Notes
¹H NMR Pyridazine H-3, H-6~ 9.2 ppmDoublets or multiplets, downfield due to the electron-withdrawing nature of the nitrogen atoms.[9]
Pyridazine H-5~ 7.5 ppmDoublet of doublets or multiplet.[9]
Aromatic Protons (Aryl)7.0 - 8.5 ppmChemical shifts depend on the substitution pattern of the aryl group.
¹³C NMR Pyridazine C-3, C-6150 - 160 ppm
Pyridazine C-4130 - 145 ppmPoint of substitution.
Pyridazine C-5120 - 130 ppm
Aromatic Carbons (Aryl)120 - 140 ppm
Mass Spec (EI) Molecular Ion (M⁺)Calculated m/zCorresponds to the molecular weight of the 4-arylpyridazine.
IR C=N stretch (pyridazine)1550 - 1600 cm⁻¹Characteristic of the pyridazine ring.
C-H stretch (aromatic)3000 - 3100 cm⁻¹

Comparison with Alternative Synthesis Methods

While Stille coupling is effective, other methods for synthesizing pyridazine derivatives exist. A comparison helps in selecting the most appropriate method for a specific target molecule.

Table 2: Comparison of Synthesis Methods for 4-Substituted Pyridazines

Feature Stille Coupling Inverse Electron Demand Diels-Alder Condensation Reactions
Starting Materials This compound, Organic Halides1,2,4,5-tetrazines, Alkenes/Alkynes1,4-dicarbonyl compounds, Hydrazine
Reaction Conditions Mild to moderate (40-110 °C), requires inert atmosphereOften mild, can be metal-freeCan require acidic or basic conditions, sometimes harsh
Functional Group Tolerance Very goodGoodModerate, sensitive groups may not be tolerated
Yields Generally good to excellent (e.g., 87%)[1]Variable, can be highVariable
Byproducts Toxic organotin compounds, require careful removalTypically nitrogen gas and other small moleculesWater or other small molecules
Scope Broad scope for the introduced substituent[3]Good for certain substitution patternsPrimarily for synthesis of the pyridazine ring itself

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and confirmation of pyridazine derivatives via Stille coupling.

G Experimental Workflow for Stille Coupling cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Spectroscopic Confirmation Reactants This compound + Aryl Halide Reaction Stille Coupling (Toluene, 90-110°C, 12-16h) Reactants->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Workup Work-up (e.g., KF wash) Reaction->Workup Chromatography Column Chromatography Workup->Chromatography Product Pure 4-Arylpyridazine Chromatography->Product NMR 1H and 13C NMR MS Mass Spectrometry IR IR Spectroscopy Product->NMR Product->MS Product->IR

Caption: Workflow from synthesis to spectroscopic confirmation.

Stille Coupling Catalytic Cycle

The mechanism of the Stille coupling involves a palladium catalyst that cycles through different oxidation states.[1][3]

G Stille Coupling Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)Ln PdII_A R-Pd(II)Ln-X Pd0->PdII_A Oxidative Addition PdII_B R-Pd(II)Ln-R' PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination RR R-R' (Coupled Product) PdII_B->RR SnX X-SnBu3 PdII_B->SnX RX R-X (Aryl Halide) RX->PdII_A SnR R'-SnBu3 (Organostannane) SnR->PdII_B

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Safety Operating Guide

Personal protective equipment for handling 4-(Tributylstannyl)pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for 4-(Tributylstannyl)pyridazine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

GHS Hazard Statements for a similar compound, 4-(Tributylstannyl)pyrimidine:

  • H301: Toxic if swallowed. [1][2][3]

  • H312: Harmful in contact with skin. [1][2]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2]

  • H372: Causes damage to organs through prolonged or repeated exposure.

  • H410: Very toxic to aquatic life with long lasting effects. [3]

Organotin compounds can also affect the central nervous system and the immune system.[4]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₆H₃₀N₂Sn
Molecular Weight 369.13 g/mol
Appearance Solid
Storage Class 11 - Combustible Solids[5]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required PPE.

Body PartRequired PPESpecifications
Hands Double-gloving with chemically resistant glovesNitrile or neoprene gloves are recommended. Change gloves immediately if contaminated.
Body Flame-retardant lab coat or coverallsEnsure full coverage of arms.
Eyes/Face Chemical safety goggles and a face shieldA face shield should be worn in addition to goggles, especially when there is a risk of splashing.[6]
Respiratory NIOSH-approved respiratorRequired when working outside of a certified chemical fume hood or if there is a risk of aerosol generation.

Step-by-Step Handling Procedures

All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Preparation and Use:

  • Before starting any work, ensure that all necessary PPE is correctly worn.

  • Work exclusively within a certified chemical fume hood with the sash at the lowest practical height.[4]

  • Use dedicated glassware and equipment. If possible, use disposable equipment to minimize cleaning.

  • When transferring the solid, use appropriate tools (e.g., spatula) to avoid generating dust.

  • If making solutions, add the solid to the solvent slowly to avoid splashing.

Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.

  • Do not use water to extinguish a fire involving organotin compounds; use foam, dry chemical, or carbon dioxide extinguishers.[4]

Disposal Plan

All waste containing this compound is considered hazardous waste.

Waste Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent materials, and empty containers, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless specifically permitted by your institution's waste disposal guidelines.

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable organic solvent (e.g., hexanes or toluene) into the appropriate liquid waste container.[4]

Waste Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's certified hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of toxic chemical waste.

Experimental Workflow Diagram

The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_gather Gather Materials prep_hood->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_run Conduct Experiment handle_transfer->handle_run cleanup_quench Quench Reaction handle_run->cleanup_quench Proceed to Cleanup cleanup_decon Decontaminate Glassware cleanup_quench->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.